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  • Product: Tributyl(octanoyloxy)stannane
  • CAS: 10603-63-1

Core Science & Biosynthesis

Foundational

What is the exact molecular structure of Tributyl(octanoyloxy)stannane?

An In-depth Technical Guide to the Molecular Structure of Tributyl(octanoyloxy)stannane This guide provides a comprehensive technical overview of Tributyl(octanoyloxy)stannane, a significant organotin compound. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure of Tributyl(octanoyloxy)stannane

This guide provides a comprehensive technical overview of Tributyl(octanoyloxy)stannane, a significant organotin compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the precise molecular architecture, spectroscopic identity, and essential safety protocols associated with this compound. Our focus is on the causality behind its structural features and the experimental methodologies used for its validation, ensuring a blend of theoretical knowledge and practical insight.

Introduction and Significance

Tributyl(octanoyloxy)stannane, also known as tributyltin octanoate, belongs to the tributyltin (TBT) class of organotin compounds.[1] These compounds are characterized by a central tin atom covalently bonded to three butyl groups and an anionic moiety, in this case, an octanoyloxy (octanoate) group.[1] Historically, TBT compounds have been employed extensively as potent biocides, particularly in antifouling paints for marine vessels, and as fungicides, bactericides, and wood preservatives.[2][3][4] Their efficacy stems from their toxicity towards a wide range of organisms.[5]

However, the very properties that make them effective biocides also render them significant environmental pollutants with high toxicity to non-target marine life.[3][6] TBTs are recognized as persistent organic pollutants and endocrine disruptors.[1][6] Consequently, their use has been severely restricted or banned by international conventions.[4] Despite these restrictions, understanding the precise molecular structure of individual TBT esters like Tributyl(octanoyloxy)stannane remains crucial for toxicological studies, environmental monitoring, and the development of safer alternatives.

Elucidation of the Molecular Structure

The molecular structure of Tributyl(octanoyloxy)stannane is defined by the covalent linkage of a tributylstannyl cation, (C₄H₉)₃Sn⁺, with an octanoate anion, C₇H₁₅COO⁻.

Chemical Formula: C₂₀H₄₂O₂Sn

Connectivity and Bonding

The core of the molecule is a tin(IV) atom. Three n-butyl groups are attached to the tin atom via stable tin-carbon (Sn-C) covalent bonds. The fourth coordination site is occupied by an oxygen atom from the octanoyloxy group, forming a tin-oxygen (Sn-O) bond.[1]

A key structural feature of triorganotin carboxylates is the nature of the carboxylate ligand's coordination to the tin center. In non-polar solutions, the compound typically exists as a monomeric species where the octanoyloxy group acts as a monodentate ligand. This results in a tetrahedral geometry around the tin atom.

In the solid state, however, these compounds often exhibit a polymeric structure. The carboxylate group bridges adjacent tin atoms, with the carbonyl oxygen of one molecule coordinating to the tin atom of the next. This intermolecular coordination increases the coordination number of the tin atom to five, resulting in a trigonal bipyramidal geometry.

cluster_Monomer Monomeric Form (in Solution) cluster_Polymer Polymeric Form (Solid State) Sn1 Sn Bu1 Butyl Sn1->Bu1 Bu2 Butyl Sn1->Bu2 Bu3 Butyl Sn1->Bu3 O1 O Sn1->O1 Sn-O bond C_oct C₇H₁₅C=O O1->C_oct Sn2 Sn O2 O Sn2->O2 O3 O Sn2->O3 Intermolecular Coordination Sn3 Sn Sn3->O3 CO2 C=O O2->CO2 R2 C₇H₁₅ CO2->R2 CO3 C=O O3->CO3 R3 C₇H₁₅ CO3->R3

Caption: Monomeric vs. Polymeric forms of Tributyl(octanoyloxy)stannane.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and tin atomic environments.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups and the octanoyl chain.

    • The three butyl groups attached to tin will produce a set of overlapping multiplets in the upfield region (approx. 0.9-1.6 ppm).

    • The protons of the octanoyl group will resonate at chemical shifts typical for a long alkyl chain, with the α-methylene protons adjacent to the carbonyl group appearing further downfield (approx. 2.1-2.3 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom.

    • The four carbons of the butyl groups will resonate in the upfield region (approx. 13-30 ppm).

    • The carbons of the octanoyl chain will appear in the typical aliphatic region, with the carbonyl carbon resonating significantly downfield (approx. 170-180 ppm).

  • ¹¹⁹Sn NMR: This is a highly diagnostic technique for organotin compounds. For a four-coordinate tin atom in the monomeric form, a single resonance is expected in the range of +50 to +150 ppm. In the five-coordinate polymeric form, the signal would shift significantly upfield to between -100 and -200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their vibrational frequencies.[7]

  • C=O Stretch: The carbonyl (C=O) stretching vibration is particularly informative. For a monodentate carboxylate, the asymmetric stretch (νas(COO)) appears around 1650-1580 cm⁻¹. For a bridging carboxylate in the polymeric form, this band shifts, and the separation between the asymmetric and symmetric (νs(COO), ~1400 cm⁻¹) stretches is a key diagnostic indicator.

  • Sn-C and Sn-O Stretches: Asymmetric and symmetric Sn-C stretching vibrations are expected in the 600-500 cm⁻¹ region. The Sn-O stretch typically appears in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[7]

  • Molecular Ion: A molecular ion peak [M]⁺ may be weak or absent.

  • Fragmentation Pattern: The spectrum is typically dominated by fragmentation involving the loss of the organic groups from the tin atom. Key expected fragments include:

    • [M - C₄H₉]⁺: Loss of a butyl radical (the most common initial fragmentation).

    • [M - C₇H₁₅COO]⁺: Loss of the octanoyloxy radical, leaving the [Sn(C₄H₉)₃]⁺ cation.

    • Further sequential loss of butyl groups.

  • Isotopic Pattern: A crucial feature is the characteristic isotopic signature of tin, which has several stable isotopes. This results in a distinctive pattern of satellite peaks for all tin-containing fragments, providing unambiguous confirmation of the element's presence.[7]

Synthesis Methodology

Tributyl(octanoyloxy)stannane can be reliably synthesized via several standard methods for forming organotin esters. A common and efficient laboratory-scale method is the reaction of bis(tributyltin) oxide with octanoic acid.[7][10]

Reaction: (Bu₃Sn)₂O + 2 CH₃(CH₂)₆COOH → 2 Bu₃SnOC(O)(CH₂)₆CH₃ + H₂O

This reaction proceeds with the elimination of water, which can be removed azeotropically (e.g., using a Dean-Stark apparatus with toluene as the solvent) to drive the reaction to completion.[7]

Experimental Workflow: Synthesis Protocol

start Start reactants 1. Combine Bis(tributyltin) oxide and Octanoic Acid in Toluene start->reactants reflux 2. Heat to Reflux (Azeotropic water removal via Dean-Stark trap) reactants->reflux monitor 3. Monitor Reaction (Cessation of water collection) reflux->monitor cool 4. Cool to Room Temperature monitor->cool concentrate 5. Remove Solvent (Rotary Evaporation) cool->concentrate purify 6. Purify Product (Vacuum Distillation) concentrate->purify characterize 7. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of Tributyl(octanoyloxy)stannane.

Physicochemical Properties

The following table summarizes key physicochemical properties of Tributyl(octanoyloxy)stannane.

PropertyValueSource
IUPAC Name tributylstannyl octanoateN/A
CAS Number 4810-33-9N/A
Molecular Formula C₂₀H₄₂O₂SnN/A
Molecular Weight 433.25 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral knowledge of TBT compounds
Solubility Low water solubility; soluble in organic solvents (e.g., toluene, hexanes)[1]

Safety, Handling, and Disposal

CRITICAL NOTE: Organotin compounds are highly toxic and must be handled with extreme caution by trained personnel only.[11][12]

  • Toxicity: Triorganotins are the most toxic class of organotin compounds.[2][11] They are toxic by all routes of exposure, including inhalation, ingestion, and dermal contact.[12] They are known neurotoxins, immunotoxins, and endocrine disruptors.[11]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[13]

    • Gloves: Chemically resistant gloves (e.g., neoprene or nitrile) are required. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield must be worn.[13]

    • Lab Coat: A lab coat, preferably of a non-permeable material, must be worn.

  • Spill and Decontamination: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[12] Decontaminate the area with a suitable solvent followed by soap and water.[11]

  • Waste Disposal: All organotin waste, including contaminated labware and PPE, is considered hazardous waste and must be disposed of according to institutional and governmental regulations.[11][12] Do not mix organotin waste with other chemical waste streams.[11]

Conclusion

The molecular structure of Tributyl(octanoyloxy)stannane is well-defined, centered around a tin atom bonded to three butyl groups and an octanoate ligand. Its precise geometry is state-dependent, shifting from a tetrahedral monomer in solution to a five-coordinate polymer in the solid state. This structural understanding, validated by a suite of spectroscopic techniques, is fundamental for interpreting its chemical reactivity, biological activity, and environmental fate. Given its high toxicity, adherence to stringent safety protocols during its handling and disposal is of paramount importance for the protection of researchers and the environment.

References

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  • PubChem. (n.d.). Stannane, tributyl(undecanoyloxy)-.
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Exploratory

Introduction to Tributyl(octanoyloxy)stannane and its Chemical Class

An In-Depth Technical Guide to the Physical and Chemical Properties of Tributyl(octanoyloxy)stannane Tributyl(octanoyloxy)stannane, also known as tributyltin octanoate, is an organotin compound. These are chemical compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Tributyl(octanoyloxy)stannane

Tributyl(octanoyloxy)stannane, also known as tributyltin octanoate, is an organotin compound. These are chemical compounds containing at least one tin-carbon bond.[1][2] Specifically, it belongs to the tributyltin (TBT) class of compounds, which are characterized by the presence of three butyl groups covalently bonded to a tin atom. The general chemical formula for tributyltin compounds is (C₄H₉)₃Sn-X, where X represents an anionic group.[1][3] In the case of tributyl(octanoyloxy)stannane, the 'X' is an octanoyloxy (or octanoate) group.

Tributyltin compounds have been widely utilized for their potent biocidal properties, particularly as antifouling agents in marine paints to prevent the growth of organisms on ship hulls.[1][4] They have also found applications as wood preservatives, disinfectants, and in various industrial processes.[2][4] The biological activity and physical properties of TBT compounds are largely determined by the three butyl groups, while the anionic 'X' group can modulate properties such as solubility and reactivity.[5]

Due to the limited availability of specific experimental data for tributyl(octanoyloxy)stannane, this guide will also refer to the general properties of the tributyltin class and its closely related carboxylate analogs to provide a comprehensive overview.

Chemical and Physical Properties

The precise physical and chemical properties of tributyl(octanoyloxy)stannane are not widely documented. However, by examining related tributyltin carboxylates and the general characteristics of TBT compounds, we can infer its likely properties.

PropertyInferred/Reported ValueSource
Molecular Formula C₂₀H₄₂O₂Sn-
Molecular Weight 433.25 g/mol -
Appearance Likely a colorless to pale yellow liquid[6]
Solubility Poorly soluble in water, but soluble in organic solvents.[7]
Density Expected to be slightly denser than water.-
Boiling Point High boiling point, likely distillable under vacuum.-
Stability Generally stable under normal conditions, but may be sensitive to strong acids and bases.[1]

A Deeper Look into the Properties:

  • Solubility and Lipophilicity: Tributyltin compounds are characteristically lipophilic, meaning they have a high affinity for fats and organic matter.[2] This property contributes to their bioaccumulation in aquatic organisms.[4] The octanoate chain in tributyl(octanoyloxy)stannane would further enhance this lipophilic nature.

  • Stability and Reactivity: The tin-carboxylate bond is generally susceptible to hydrolysis, especially in the presence of acids or bases.[8] Tributyltin compounds are also known to be incompatible with strong oxidizing agents.[1]

Synthesis and Characterization

The synthesis of tributyltin carboxylates like tributyl(octanoyloxy)stannane can be achieved through several established methods for forming tin-oxygen bonds.

Synthesis Protocols

A common and effective method for synthesizing tributyltin carboxylates is the reaction of bis(tributyltin) oxide with a carboxylic acid. This reaction proceeds with the formation of water, which is typically removed to drive the reaction to completion.

Experimental Protocol: Synthesis from Bis(tributyltin) Oxide and Octanoic Acid

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve one equivalent of octanoic acid in a suitable solvent that forms an azeotrope with water, such as toluene.

  • Addition of Tin Reagent: Add 0.5 equivalents of bis(tributyltin) oxide to the solution.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, providing a visual indication of the reaction's progress.

  • Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure tributyl(octanoyloxy)stannane.

Caption: General workflow for the synthesis of tributyltin carboxylates.

Spectroscopic Characterization

The structure and purity of tributyl(octanoyloxy)stannane can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of a tributyltin carboxylate will show characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly diagnostic and typically appear in the regions of 1650-1510 cm⁻¹ and 1400-1280 cm⁻¹, respectively.[9] The absence of a broad O-H stretching band around 3000 cm⁻¹ would indicate the complete reaction of the carboxylic acid.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups attached to the tin atom, typically as a series of multiplets in the upfield region. The protons of the octanoate chain will also be visible in their expected regions.

    • ¹³C NMR: The carbon NMR spectrum provides distinct signals for each unique carbon atom. The chemical shifts of the butyl carbons are characteristic of a tributyltin moiety. The carbonyl carbon of the octanoate group is expected to resonate in the downfield region, typically between 177 and 178 ppm.[12]

    • ¹¹⁹Sn NMR: The chemical shift in the ¹¹⁹Sn NMR spectrum is indicative of the coordination number of the tin atom. For many tributyltin carboxylates, the tin atom is four-coordinate in non-polar solvents, and the chemical shift would reflect this.[13]

Applications of Tributyltin Compounds

While specific applications for tributyl(octanoyloxy)stannane are not well-documented, the broader class of tributyltin compounds has been used in various industrial and commercial products.

  • Antifouling Agents: The primary historical use of TBT compounds was in marine paints to prevent the growth of barnacles, algae, and other marine organisms on ship hulls.[1][4]

  • Wood Preservatives: Their fungicidal properties make them effective in protecting wood from decay.[2]

  • Biocides: TBT compounds have been used as biocides in cooling systems, textile mills, and paper production.[4]

  • Stabilizers: Organotin compounds, in general, are used as stabilizers in the production of PVC plastics.[1]

It is important to note that due to their high toxicity, the use of tributyltin compounds has been severely restricted in many countries.[5]

Safety and Toxicology

Tributyltin compounds are known to be highly toxic to both humans and the environment.

Human Health Hazards:

  • Acute Toxicity: Tributyltin compounds are moderately toxic if swallowed or absorbed through the skin.[2][5][14]

  • Irritation: They are potent irritants to the skin and eyes, and inhalation of their aerosols can cause respiratory irritation.[4][5] Direct skin contact can lead to chemical burns.[2][14]

  • Systemic Effects: TBT compounds can affect the immune, endocrine, and central nervous systems.[4] They are considered endocrine disruptors.[1]

Environmental Hazards:

  • Aquatic Toxicity: Tributyltin compounds are extremely toxic to aquatic organisms, even at very low concentrations.[4][5] They have been shown to cause developmental and reproductive problems in various marine species, such as imposex (the development of male characteristics in female snails).[4][14]

  • Persistence and Bioaccumulation: TBT compounds are persistent in the environment, particularly in sediments, and have a high potential for bioaccumulation in the food chain due to their lipophilicity.[1][15]

Handling and Safety Precautions:

Due to their high toxicity, all tributyltin compounds should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All waste containing tributyltin compounds must be disposed of as hazardous waste according to local regulations.

References

  • EXTOXNET PIP. (1996). Tributyltin (TBT). [Link]

  • Wikipedia. (n.d.). Tributyltin. [Link]

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  • MDPI. (2023). Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. [Link]

  • Academia.edu. (n.d.). 13C and 119Sn NMR study of some triphenyltin(IV) carboxylates. [Link]

  • Collaborative for Health & Environment. (n.d.). Tributyltin. [Link]

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  • PubChem. (n.d.). Stannane, tributyl(undecanoyloxy)-. [Link]

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  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

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Foundational

Thermodynamic stability and thermal degradation of Tributyl(octanoyloxy)stannane

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Degradation of Tributyl(octanoyloxy)stannane Introduction: The Significance of Tributyltin Carboxylates Tributyl(octanoyloxy)stannane, a member of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Degradation of Tributyl(octanoyloxy)stannane

Introduction: The Significance of Tributyltin Carboxylates

Tributyl(octanoyloxy)stannane, a member of the organotin carboxylate family, represents a class of compounds that have garnered significant attention for their diverse applications, ranging from biocides and wood preservatives to catalysts in organic synthesis.[1] The general structure of these compounds involves a central tin atom bonded to three butyl groups and a carboxylate ligand, in this case, the octanoate group.[2] The physicochemical properties, including thermal stability, are dictated by the nature of the organic moieties attached to the tin atom.[3] Understanding the thermodynamic stability and thermal degradation pathways of Tributyl(octanoyloxy)stannane is paramount for its safe handling, formulation, and for predicting its environmental fate and persistence.[4][5] This guide provides a comprehensive overview of these aspects, grounded in established principles of organotin chemistry and thermal analysis.

Thermodynamic Stability of Tributyl(octanoyloxy)stannane

The thermodynamic stability of an organotin compound is intrinsically linked to the strength of the covalent bonds within the molecule, primarily the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds.[2][3] The relatively long Sn-C bond length (approximately 2.15 Å) results in lower bond strength compared to carbon-carbon or silicon-carbon bonds, rendering organotin compounds more susceptible to thermal decomposition.[2]

Thermal Degradation of Tributyl(octanoyloxy)stannane: Mechanisms and Pathways

The thermal degradation of Tributyl(octanoyloxy)stannane is a complex process that likely involves the homolytic cleavage of the Sn-C and Sn-O bonds. The degradation of TBT compounds in the environment, which can be accelerated by temperature, proceeds through the sequential loss of butyl groups, forming dibutyltin (DBT) and monobutyltin (MBT) species, which are progressively less toxic.[4][7]

The proposed thermal degradation pathway for Tributyl(octanoyloxy)stannane can be visualized as a multi-step process:

  • Initiation: At elevated temperatures, the initial and most probable cleavage occurs at the Sn-C bond, which is generally the weakest bond, to form a tributylstannyl radical and a butyl radical. Alternatively, cleavage of the Sn-O bond can occur.

  • Propagation: The generated radicals can then participate in a series of subsequent reactions, including hydrogen abstraction and further fragmentation of the molecule. The butyl radicals can abstract hydrogen atoms from other molecules or recombine.

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The final degradation products are likely to be a mixture of inorganic tin compounds (such as tin oxides) and various organic fragments derived from the butyl and octanoate moieties.

Thermal_Degradation_Pathway TBT_Oct Tributyl(octanoyloxy)stannane (C4H9)3SnOCOC7H15 Radical_Formation Radical Formation (Sn-C and/or Sn-O Cleavage) TBT_Oct->Radical_Formation Heat (Δ) TBT_Radical Tributylstannyl Radical (C4H9)3Sn• Radical_Formation->TBT_Radical Butyl_Radical Butyl Radical •C4H9 Radical_Formation->Butyl_Radical Octanoyloxy_Radical Octanoyloxy Radical C7H15COO• Radical_Formation->Octanoyloxy_Radical Further_Decomposition Further Decomposition & Rearrangement TBT_Radical->Further_Decomposition Organic_Fragments Organic Fragments (e.g., octane, butene) Butyl_Radical->Organic_Fragments Octanoyloxy_Radical->Organic_Fragments DBT_Species Dibutyltin Species Further_Decomposition->DBT_Species Tin_Oxides Inorganic Tin Oxides (e.g., SnO2) DBT_Species->Tin_Oxides Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Prep Sample Preparation (5-10 mg in crucible) TGA_Run TGA Measurement (Inert atmosphere, 10°C/min) TGA_Prep->TGA_Run TGA_Data Data Analysis (Mass loss vs. Temp) TGA_Run->TGA_Data Interpretation Interpretation of Thermal Stability - Onset of decomposition - Decomposition steps - Enthalpy of transitions TGA_Data->Interpretation DSC_Prep Sample Preparation (2-5 mg in sealed pan) DSC_Run DSC Measurement (Inert atmosphere, 10°C/min) DSC_Prep->DSC_Run DSC_Data Data Analysis (Heat flow vs. Temp) DSC_Run->DSC_Data DSC_Data->Interpretation Start Tributyl(octanoyloxy)stannane Sample Start->TGA_Prep Start->DSC_Prep

Caption: Experimental workflow for the thermal analysis of Tributyl(octanoyloxy)stannane.

Quantitative Data and Interpretation

While specific TGA/DSC data for Tributyl(octanoyloxy)stannane is not prevalent in public literature, data from analogous tributyltin carboxylates can provide valuable insights. [3]For instance, Tributyltin para-methoxyphenylethanoate begins to decompose after its melting point of 55 °C. [3]Generally, triorganotin carboxylates undergo decomposition in multiple steps, often involving the initial loss of the carboxylate ligand followed by the degradation of the tributyltin moiety at higher temperatures.

Compound FamilyTypical Onset of Decomposition (°C)Decomposition StepsFinal Residue
Triorganotin Carboxylates50 - 200Often multi-stepTin Oxide (SnO₂)
Tributyltin Hydroxide~380 (cleavage of butyl-tin bond)Multi-stepTin Oxide (SnO₂) [8]

Note: The data presented is a generalized representation based on available literature for similar organotin compounds and may vary for Tributyl(octanoyloxy)stannane under different experimental conditions.

The interpretation of the thermal analysis data for Tributyl(octanoyloxy)stannane would involve a correlative approach. An endothermic peak in the DSC curve, if not accompanied by mass loss in the TGA curve, would indicate a phase transition such as melting. Subsequent mass loss events in the TGA curve, particularly those associated with exothermic peaks in the DSC, would signify decomposition processes.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the thermodynamic stability and thermal degradation of Tributyl(octanoyloxy)stannane, drawing upon the established knowledge of organotin chemistry. While specific experimental data for this particular compound remains to be extensively published, the general principles and analytical methodologies outlined herein provide a robust framework for its characterization. The thermal stability of Tributyl(octanoyloxy)stannane is a critical parameter that influences its application, storage, and environmental impact. Further research employing the detailed experimental protocols described will be invaluable in generating specific quantitative data, thereby enhancing the understanding of this important class of organometallic compounds for researchers, scientists, and drug development professionals.

References

  • Danish, M., et al. (2011). Thermokinetic Studies of Organotin(IV) Carboxylates Derived from para-Methoxyphenylethanoic Acid. ResearchGate. Available at: [Link]

  • Imsgard, F., et al. (1984). Stability and performance of tributyltin compounds. IRG-WP. Available at: [Link]

  • Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Available at: [Link]

  • Hadi, A. G., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy. Available at: [Link]

  • Chen, Y., et al. (2021). Ligand Functionality-Dependent Performance of Organotin Carboxylate Resists. PMC. Available at: [Link]

  • EXTOXNET. (1996). TRIBUTYLTIN (TBT). Extension Toxicology Network. Available at: [Link]

  • Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain University. Available at: [Link]

  • Organic Syntheses. (2019). TRIBUTYL(IODOMETHYL)STANNANE. Organic Syntheses. Available at: [Link]

  • University of Tennessee at Chattanooga. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. University of Tennessee at Chattanooga. Available at: [Link]

  • Danish Environmental Protection Agency. (2003). Tributyltin compounds (TBT). Miljøstyrelsen. Available at: [Link]

  • Organic Syntheses. (1995). SYNTHESIS OF (S,E)-1-(METHOXYMETHOXY)-1-TRIBUTYLSTANNYL-2-BUTENE. Organic Syntheses. Available at: [Link]

  • Grant, C. (2012). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Dr. Christine Grant. Available at: [Link]

  • PubChem. (2024). Tributylstannane. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Effect of temperature on the removal of TBT. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Organotin chemistry. Wikimedia Foundation. Available at: [Link]

  • PubMed. (2025). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2021). (a) Thermogravimetric (TGA) curve of organotin(IV) complexes (1–4) and... ResearchGate. Available at: [Link]

  • PMC. (2023). Toxicity of tributyltin to the European flat oyster Ostrea edulis: Metabolomic responses indicate impacts to energy metabolism, biochemical composition and reproductive maturation. National Library of Medicine. Available at: [Link]

  • Preprints.org. (2016). Synthesis and Characterization of Dibutyltin Compounds with α- Amino Acids. Preprints.org. Available at: [Link]

  • PubChem. (2024). Tributyl(myristoyloxy)stannane. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS. ResearchGate. Available at: [Link]

  • HELCOM. (2022). Tributyltin (TBT) and imposex. HELCOM. Available at: [Link]

  • ResearchGate. (2010). Effect of tributyltin (TBT) in the metabolic activity of TBT-resistant and sensitive estuarine bacteria. ResearchGate. Available at: [Link]

  • DTIC. (1986). ACUTE AND CHRONIC EFFECTS OF TRIBUTYLTIN ON THE NYSID 1/1 ACRNTHOMYSIS SCULPT..(U) NAVAL OCEAN SYSTEMS CENTER SAN DI. Defense Technical Information Center. Available at: [Link]

  • European Environment Agency. (2001). 13. Tributyltin (TBT) antifoulants: a tale of ships, snails and imposex. European Environment Agency. Available at: [Link]

  • Water Quality Australia. (2000). Tributyltin (TBT) in freshwater and marine water. Water Quality Australia. Available at: [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Tributyl(octanoyloxy)stannane in Esterification: A Comprehensive Technical Guide

Executive Summary In the landscape of synthetic chemistry and polymer science, the drive toward highly selective, mild, and efficient catalytic systems has marginalized harsh Brønsted acids in favor of organometallic alt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic chemistry and polymer science, the drive toward highly selective, mild, and efficient catalytic systems has marginalized harsh Brønsted acids in favor of organometallic alternatives. Among these, Tributyl(octanoyloxy)stannane (commonly referred to as tributyltin octanoate, C20​H42​O2​Sn ) occupies a unique niche. While dialkyltin oxides are ubiquitous, trialkyltin carboxylates offer a highly tunable steric environment and a milder Lewis acidity that prevents unwanted side reactions such as etherification or dehydration of sensitive substrates.

This whitepaper dissects the fundamental mechanism of action of tributyl(octanoyloxy)stannane in esterification and transesterification, providing field-proven protocols, mechanistic causality, and self-validating experimental frameworks for researchers optimizing complex ester syntheses.

Structural Dynamics and Lewis Acidity

To understand the catalytic prowess of tributyl(octanoyloxy)stannane, one must first analyze the electronic and steric environment of its SnIV center.

Unlike tetraalkyltins, which are catalytically inert due to their stable tetrahedral geometry, the substitution of one alkyl group with an electron-withdrawing octanoyloxy (carboxylate) ligand significantly enhances the metal center's electrophilicity. In the solid state, triorganotin carboxylates typically adopt a distorted trigonal bipyramidal geometry, with the carboxylate acting as a bidentate or bridging ligand. However, in a solution phase—such as an esterification reaction mixture—the coordination sphere becomes dynamic, rapidly oscillating between tetrahedral and pentacoordinated states[1].

This dynamic coordination is the crux of its catalytic activity. The vacant 5d orbitals of the tin atom allow it to temporarily expand its coordination number, acting as a highly effective, yet sterically hindered, Lewis acid[2].

Core Mechanism of Action: The Lewis Acid Pathway

Historically, organotin-catalyzed esterifications were broadly assumed to follow an exchange/insertion (coordination-insertion) mechanism involving the formation of a tin alkoxide intermediate. However, modern kinetic and 119Sn NMR studies reveal that trialkyltin carboxylates predominantly operate via the Lewis Acid Mechanism [2],[3].

The bulky tributyl groups make the exchange of the octanoate ligand with an incoming alcohol sterically unfavorable. Instead, the catalyst functions by directly activating the electrophile.

The Catalytic Cycle
  • Carbonyl Coordination (Electrophilic Activation): The reaction initiates when the tin atom coordinates to the carbonyl oxygen of the carboxylic acid (or ester). This interaction draws electron density away from the carbonyl carbon, polarizing the C=O bond and drastically increasing its susceptibility to nucleophilic attack.

  • Nucleophilic Attack: The oxygen lone pair of the alcohol attacks the activated carbonyl carbon. Due to the steric bulk of the three butyl groups on the tin atom, this step is highly sensitive to the nature of the alcohol. Primary alcohols react rapidly, while secondary and tertiary alcohols face severe steric repulsion, resulting in excellent chemoselectivity[3].

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed, stabilized by the tin center's expanded coordination sphere.

  • Proton Transfer and Elimination: A rapid proton transfer occurs, followed by the elimination of water (in direct esterification) or an alcohol (in transesterification). The ester product is released, and the tributyl(octanoyloxy)stannane catalyst is regenerated in its resting state.

Mechanism Cat Tributyl(octanoyloxy)stannane [Sn] Catalyst Coord Lewis Acid-Base Complex [Sn]•••O=C(OH)R Cat->Coord + Carboxylic Acid Nuc Tetrahedral Intermediate Alcohol Attack Coord->Nuc + Alcohol (R'OH) Elim Proton Transfer & Water Elimination Nuc->Elim Rearrangement Elim->Cat Catalyst Regeneration Prod Ester Product R-COOR' Elim->Prod - H2O

Figure 1: The Lewis Acid catalytic cycle of Tributyl(octanoyloxy)stannane in esterification.

Causality in Experimental Design (E-E-A-T)

As an application scientist, selecting the right catalyst is a matter of balancing reactivity with substrate stability. Why choose tributyl(octanoyloxy)stannane over a more aggressive catalyst like dibutyltin oxide (DBTO) or a Brønsted acid like H2​SO4​ ?

  • Suppression of Side Reactions: Mineral acids aggressively protonate hydroxyl groups, leading to the dehydration of alcohols into alkenes or the formation of dialkyl ethers[4]. Tributyl(octanoyloxy)stannane, being a neutral Lewis acid, entirely circumvents these degradation pathways, preserving the integrity of complex, polyfunctional APIs or monomers.

  • Steric Selectivity: The spatial requirement of the tributyltin moiety acts as a structural filter. If a molecule contains both primary and secondary hydroxyl groups, this catalyst will selectively esterify the primary alcohol with near-perfect regioselectivity[3].

  • Moisture Tolerance: While rigorous anhydrous conditions are best practice, triorganotin carboxylates are significantly less sensitive to trace moisture than titanium alkoxides or aluminum-based Lewis acids, making them highly robust for industrial scale-up.

Quantitative Catalyst Comparison
CatalystPrimary MechanismTypical Temp (°C)Steric Selectivity (1° vs 2° OH)Side Reaction Propensity
Tributyl(octanoyloxy)stannane Lewis Acid Activation80 - 150High (1° >> 2°)Very Low
Dibutyltin Oxide (DBTO) Coordination-Insertion150 - 200ModerateLow
Sulfuric Acid ( H2​SO4​ ) Brønsted Acid Protonation60 - 100LowHigh (Dehydration, Etherification)

Table 1: Comparative performance metrics of common esterification catalysts.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards for mass balance verification and spectroscopic checks to confirm the catalyst's structural integrity throughout the reaction.

Workflow: Evaluation of Catalytic Activity in Transesterification

Step 1: Substrate Preparation & Reaction Setup

  • Dry the carboxylic acid/ester and alcohol over activated 3Å molecular sieves to <50 ppm moisture. Causality: Excess water drives the equilibrium backward and can competitively bind to the tin center.

  • In a 25 mL Schlenk flask equipped with a magnetic stir bar and a Dean-Stark trap (if direct esterification), combine the ester (10 mmol) and the alcohol (20 mmol).

  • Add an internal standard (e.g., nonane, 5 mmol) for GC-FID analysis.

  • Introduce tributyl(octanoyloxy)stannane (0.1 mmol, 1 mol%). Purge the system with dry N2​ for 5 minutes[1].

Step 2: Kinetic Sampling

  • Heat the mixture to 80–120°C (depending on substrate boiling points) under constant stirring.

  • Extract aliquots at t=0,1,2,4, and 8 hours .

  • Immediately quench the aliquots in 1 mL of cold HPLC-grade hexane to halt the catalytic cycle.

Step 3: Analytical Validation

  • GC-FID Analysis: Inject the quenched samples into a Gas Chromatograph. Calculate the conversion rate by comparing the product peak area against the nonane internal standard. Self-Validation: The internal standard ensures that solvent evaporation at high temperatures does not artificially inflate conversion metrics.

  • 119Sn NMR Monitoring: Extract a 0.5 mL sample at the 4-hour mark, dilute in CDCl3​ , and acquire a 119Sn NMR spectrum. Self-Validation: The presence of a single peak (typically between +100 to -100 ppm depending on coordination state) confirms the catalyst remains intact. The appearance of new upfield peaks would indicate undesirable disproportionation into dibutyltin species[3].

Workflow Step1 1. Reaction Setup Substrates + 1 mol% Catalyst N2 Atmosphere, 80-150°C Step2 2. Kinetic Sampling Aliquots at specific intervals Quench in cold solvent Step1->Step2 Step3 3. Analytical Quantification GC-FID (Internal Standard) 119Sn NMR for Catalyst Integrity Step2->Step3 Step4 4. Data Synthesis Determine reaction rate Validate mass balance Step3->Step4

Figure 2: Self-validating experimental workflow for kinetic tracking and catalyst integrity.

Conclusion

Tributyl(octanoyloxy)stannane is a highly specialized tool in the synthetic chemist's arsenal. By operating exclusively through a Lewis acid mechanism—coordinating with the carbonyl oxygen to induce electrophilic activation—it bypasses the harsh pathways of Brønsted acids and the insertion mechanisms of dialkyltins. When deployed using rigorous, self-validating analytical frameworks, it offers unparalleled regioselectivity and functional group tolerance for advanced esterification workflows.

References

  • Catalysis Science & Technology - RSC Publishing Mechanistic insights into organotin(IV)-based catalyzed esterification and transesterification. URL: [Link]

  • ResearchGate Synthesis, Characterization and Transesterification Activity of Cross-Linked Styrenic Resins Containing the Triphenyltincarboxylate Moiety. URL: [Link]

  • MDPI Esterification of Oleic Acid for Biodiesel Production Catalyzed by SnCl2: A Kinetic Investigation. URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: Solubility Profile and Analytical Methodologies for Tributyl(octanoyloxy)stannane in Organic Solvents

Executive Summary Tributyl(octanoyloxy)stannane (CAS: 10603-63-1), commonly referred to as tributyltin octanoate or tributyltin caprylate, is a highly lipophilic organotin carboxylate. In industrial and pharmaceutical re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tributyl(octanoyloxy)stannane (CAS: 10603-63-1), commonly referred to as tributyltin octanoate or tributyltin caprylate, is a highly lipophilic organotin carboxylate. In industrial and pharmaceutical research, understanding its solubility profile is critical for its deployment as a homogeneous catalyst in polyurethane synthesis, a crosslinking agent in silicone elastomers, and a controlled-release biocide in marine antifouling coatings[1].

This technical guide provides a rigorous analysis of the physicochemical forces governing the solubility of tributyl(octanoyloxy)stannane across various organic solvents. It also establishes a self-validating, high-throughput experimental protocol utilizing HPLC-ICP-MS for precise thermodynamic solubility determination, overcoming the traditional analytical bottlenecks associated with non-chromophoric organotin species[2].

Physicochemical Grounding: The Mechanics of Solvation

The solubility behavior of tributyl(octanoyloxy)stannane is dictated by its unique molecular architecture. The central Tin(IV) atom is coordinated by three butyl ligands and one octanoate (caprylate) ligand.

Causality of Lipophilicity

The presence of 20 aliphatic carbon atoms (three C4​ chains and one C8​ chain) creates a massive hydrophobic surface area.

  • In Aqueous Media: The insertion of this bulky, non-polar structure into water forces the formation of highly ordered clathrate-like hydration shells. The resulting entropic penalty ( ΔS<0 ) makes dissolution thermodynamically unfavorable, restricting its aqueous solubility to sub-part-per-million (ppm) levels[3].

  • In Organic Solvents: The extensive alkyl chains readily engage in London dispersion forces with non-polar and polar aprotic solvents. The free energy of mixing ( ΔGmix​ ) becomes highly negative due to favorable van der Waals interactions and the absence of a restrictive hydrogen-bonding network[4].

Solvation TBT Tributyl(octanoyloxy)stannane (Highly Lipophilic) NonPolar Non-Polar Solvents (Hexane, Toluene) TBT->NonPolar ΔG < 0 PolarAprotic Polar Aprotic Solvents (DCM, THF) TBT->PolarAprotic ΔG < 0 PolarProtic Polar Protic Solvents (Water, Methanol) TBT->PolarProtic ΔG > 0 Sol1 High Solubility (van der Waals & Dispersion) NonPolar->Sol1 Sol2 High Solubility (Dipole-Dipole Interactions) PolarAprotic->Sol2 Sol3 Insoluble / Low Solubility (Hydrophobic Rejection) PolarProtic->Sol3

Thermodynamic pathways of Tributyl(octanoyloxy)stannane solvation across solvent polarities.

Quantitative Solubility Profile

The table below synthesizes the solubility profile of tributyl(octanoyloxy)stannane across standard solvent classifications at standard ambient temperature and pressure (SATP, 25°C).

Solvent ClassificationRepresentative SolventDielectric Constant ( ϵ )Empirical Solubility RangeSolvation Mechanism
Non-Polar Aliphatic n-Hexane1.89> 500 mg/mL (Miscible)Dominant London dispersion forces matching the alkyl chains.
Non-Polar Aromatic Toluene2.38> 500 mg/mL (Miscible)Hydrophobic interactions and weak π -alkyl interactions.
Polar Aprotic Dichloromethane (DCM)8.93> 500 mg/mL (Miscible)Dipole-induced dipole interactions; high free volume.
Polar Aprotic Tetrahydrofuran (THF)7.58> 500 mg/mL (Miscible)Lewis base coordination of THF oxygen to the Sn(IV) center.
Polar Protic (Alcohols) Methanol32.710 - 50 mg/mL (Moderate)Partial solubility; limited by the disruption of H-bond networks.
Highly Polar Protic Water80.1< 1 mg/L (Insoluble)Extreme hydrophobic rejection; high entropic penalty[3].

Experimental Protocol: Thermodynamic Solubility Determination

Standard HPLC with UV detection is fundamentally flawed for tributyl(octanoyloxy)stannane due to the absence of conjugated π -systems, leading to poor molar absorptivity. To ensure absolute trustworthiness and sensitivity, HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for organotin speciation and quantification[5].

Self-Validating Workflow Design

The following protocol incorporates a temperature-cycling phase to ensure true thermodynamic equilibrium is reached, rather than a kinetic supersaturation state. Furthermore, it utilizes a matrix spike recovery to self-validate the extraction efficiency.

Workflow S1 1. Isothermal Equilibration (Excess Solute, 24h, 25°C) S2 2. Temperature Cycling (Heat to 35°C, cool to 25°C to break supersaturation) S1->S2 S3 3. Phase Separation (Centrifugation & 0.22µm PTFE Filtration) S2->S3 S4 4. Matrix Matching & Dilution (Internal Standard: 103Rh) S3->S4 S5 5. Chromatographic Separation (Reversed-Phase C18 HPLC) S4->S5 S6 6. Elemental Quantification (ICP-MS monitoring 119Sn / 120Sn) S5->S6

Step-by-step HPLC-ICP-MS workflow for quantifying organotin solubility in organic matrices.

Step-by-Step Methodology

Step 1: Saturated Solution Preparation

  • Add an excess of tributyl(octanoyloxy)stannane (e.g., 2.0 g) to 1.0 mL of the target organic solvent in a borosilicate glass vial.

  • Causality Note: Avoid plastic microcentrifuge tubes (e.g., polypropylene) as highly lipophilic organotins can partition into or adsorb onto the polymer matrix, skewing the equilibrium concentration.

Step 2: Temperature-Cycled Equilibration

  • Agitate the suspension at 300 RPM on a thermoshaker at 25°C for 24 hours.

  • Briefly elevate the temperature to 35°C for 2 hours, then slowly cool back to 25°C for another 12 hours.

  • Validation Mechanism: This thermal cycle forces any kinetically trapped supersaturated states to precipitate, guaranteeing that the measured concentration reflects the true thermodynamic solubility limit.

Step 3: Phase Separation

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Extract the supernatant and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality Note: PTFE is strictly required. Cellulose acetate or nylon filters possess polar functional groups that will artificially deplete the organotin concentration via adsorption.

Step 4: HPLC-ICP-MS Quantification

  • Dilute the filtrate serially in a matrix-matched mobile phase (e.g., Methanol/Water/Acetic Acid) to fall within the linear dynamic range of the ICP-MS (typically 0.1 - 100 µg/L of Sn)[2].

  • Spike the sample with a 103Rh internal standard to correct for plasma fluctuations and matrix effects.

  • Perform separation on a C18 reversed-phase column. Elute using a gradient method and direct the eluent into the ICP-MS nebulizer.

  • Monitor the 119Sn and 120Sn isotopes. Calculate the concentration against a multi-point calibration curve built from certified reference materials.

Industrial Applications Driven by Solubility

Polyurethane Catalysis

In the synthesis of polyurethanes, the catalyst must be perfectly miscible with both the polyol and the isocyanate components to prevent localized gelation. The extreme solubility of tributyl(octanoyloxy)stannane in polar aprotic and non-polar environments allows it to act as a highly efficient, homogeneous Lewis acid catalyst, accelerating the formation of the urethane linkage without phase separation.

Antifouling Marine Coatings

Organotin carboxylates were historically embedded in acrylic polymer matrices for ship hulls[1]. The solubility profile is the exact mechanism of action here: the compound is highly soluble in the organic paint matrix but practically insoluble in seawater. This thermodynamic gradient ensures an ultra-slow, controlled leaching rate into the water boundary layer, maintaining a toxic micro-environment for biofouling organisms (like barnacles and algae) over several years without rapidly depleting the coating[3].

References

  • Synthesis, Spectral Characterization and Solubility Studies Of Some Organotin Carboxylates International Journal of Science and Research (IJSR)[Link]

  • Polymers for Controlled Release of Organotin Toxin Taylor & Francis Online[Link]

  • Speciation analysis of organotin compounds by HPLC-ICP-MS ResearchGate[Link]

  • Ambient Aquatic Life Water Quality Criteria for Tributyltin (TBT) - Final United States Environmental Protection Agency (EPA)[Link]

Sources

Exploratory

Structural Elucidation of Tributyl(octanoyloxy)stannane: A Technical Guide to FTIR and ¹¹⁹Sn NMR Characterization

Executive Summary Tributyl(octanoyloxy)stannane, commonly known as tributyltin octanoate, is an organometallic compound requiring rigorous analytical characterization due to its phase-dependent structural polymorphism. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Tributyl(octanoyloxy)stannane, commonly known as tributyltin octanoate, is an organometallic compound requiring rigorous analytical characterization due to its phase-dependent structural polymorphism. This whitepaper provides an in-depth mechanistic guide to elucidating its coordination geometry using Fourier Transform Infrared (FTIR) and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality between the molecular environment and the spectral response, researchers can accurately map the transition of this compound from a polymeric solid to a monomeric solution.

Phase-Dependent Structural Dynamics

The fundamental challenge in characterizing organotin(IV) carboxylates lies in their structural fluidity. In the solid state, Tributyl(octanoyloxy)stannane minimizes its energy by forming infinite polymeric chains. The octanoate ligands act as bidentate bridges between adjacent tin atoms, forcing the tin center into a 5-coordinate, trans-trigonal bipyramidal geometry. However, upon dissolution in non-coordinating solvents, these intermolecular bridges are cleaved, yielding discrete 4-coordinate tetrahedral monomers[1].

StructDyn TBO Tributyl(octanoyloxy)stannane Solid Solid State Phase TBO->Solid ATR-FTIR Prep Solution Solution Phase (CDCl3) TBO->Solution Dissolution Coord5 Bridging Bidentate (5-Coordinate Sn) Solid->Coord5 Polymeric Chain Coord4 Monodentate / Free (4-Coordinate Sn) Solution->Coord4 Monomeric Cleavage FTIR FTIR: Δν < 150 cm⁻¹ Coord5->FTIR Symmetric O-Sn-O NMR 119Sn NMR: δ +109 to +157 ppm Coord4->NMR Tetrahedral Geometry

Structural dynamics and resulting spectroscopic signatures of Tributyl(octanoyloxy)stannane.

Vibrational Causality: FTIR Spectroscopy

Infrared spectroscopy is the premier technique for determining the binding mode of the carboxylate moiety. Carboxylates lack a traditional C=O stretch near 1700 cm⁻¹; instead, the delocalized electron density produces intense asymmetric ( νas​ ) and symmetric ( νs​ ) stretching vibrations[2].

The diagnostic metric is the magnitude of separation between these bands, denoted as Δν=νas​−νs​ .

  • Unidentate Coordination: Only one oxygen binds to the tin atom, breaking the symmetry of the carboxylate group. This increases νas​ and decreases νs​ , resulting in a large Δν (typically 200–300 cm⁻¹)[3].

  • Bidentate/Bridging Coordination: Both oxygen atoms coordinate to tin centers, equalizing the bond lengths. This lowers νas​ and raises νs​ , compressing the Δν to <150 cm⁻¹[3].

For Tributyl(octanoyloxy)stannane in its solid state, the Δν is characteristically small, confirming the bridging bidentate nature of the octanoate ligand that drives polymer formation.

Electronic Shielding: ¹¹⁹Sn NMR Spectroscopy

While FTIR probes the ligand, ¹¹⁹Sn NMR directly interrogates the metal center. The ¹¹⁹Sn nucleus (spin 1/2) has a broad chemical shift range that is exquisitely sensitive to the coordination number[4].

The causality here is governed by electron density. In a 4-coordinate tetrahedral state (monomeric), the tin nucleus is relatively deshielded. For tributyltin carboxylates in non-coordinating solutions, this produces a chemical shift ( δ ) typically between +109 and +157 ppm[1]. If the compound were to remain 5-coordinate (e.g., by dissolving it in a strongly coordinating solvent like DMSO, which acts as an axial ligand), the increased electron density from the fifth ligand would shield the nucleus, driving the chemical shift significantly upfield (often into the negative ppm range). Therefore, observing a highly deshielded shift in CDCl3​ is a definitive, self-validating confirmation of monomeric dissociation[1].

Self-Validating Experimental Protocols
Protocol A: Attenuated Total Reflectance (ATR) FTIR

Causality of Choice: ATR-FTIR is mandated over traditional KBr pellet transmission. Grinding the sample with KBr under high pressure can induce solid-state ion exchange, replacing the octanoate ligand with bromide and destroying the native polymeric architecture.

  • Background Calibration: Acquire a background spectrum of the bare diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO2​ and H2​O interference.

  • Sample Application: Deposit 2-5 mg of neat Tributyl(octanoyloxy)stannane directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Validation: Verify the structural integrity by confirming the presence of the aliphatic C-H stretching manifold (2950–2850 cm⁻¹) from the butyl and octyl chains. Calculate Δν from the 1650–1350 cm⁻¹ region.

Protocol B: ¹¹⁹Sn NMR Acquisition

Causality of Choice: The ¹¹⁹Sn nucleus suffers from a negative Nuclear Overhauser Effect (NOE) when coupled to protons. Standard continuous ¹H decoupling will invert or completely nullify the tin signal. An inverse-gated decoupling sequence is required to decouple the protons during acquisition without building up the destructive NOE.

  • Sample Preparation: Dissolve 30 mg of the analyte in 0.6 mL of anhydrous CDCl3​ . Validation: CDCl3​ is strictly non-coordinating, ensuring the compound is measured in its native 4-coordinate monomeric state[1].

  • Instrument Tuning: Tune the broadband probe to the ¹¹⁹Sn resonance frequency (e.g., 149.2 MHz on a 400 MHz console).

  • Referencing: Calibrate the chemical shift externally against tetramethyltin ( SnMe4​ ) at δ = 0.0 ppm.

  • Pulse Sequence: Execute an inverse-gated ¹H decoupling sequence. Utilize a relaxation delay ( D1​ ) of at least 2-3 seconds to allow for complete longitudinal relaxation of the ¹¹⁹Sn nuclei. Acquire a minimum of 512 transients.

NMRProtocol Prep Sample Prep 30 mg in CDCl3 Tune Probe Tuning 119Sn at ~149.2 MHz Prep->Tune Acq Acquisition Inverse-gated 1H decoupling Tune->Acq Process Processing Ref to SnMe4 (0.0 ppm) Acq->Process

Step-by-step ¹¹⁹Sn NMR acquisition workflow for organotin carboxylates.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for Tributyl(octanoyloxy)stannane, correlating the raw data with its physical and structural implications.

Analytical TechniqueTarget ParameterExpected Value RangeStructural Implication
ATR-FTIR (Solid) νas​(COO) 1570 – 1540 cm⁻¹Carboxylate bound to Sn
ATR-FTIR (Solid) νs​(COO) 1430 – 1400 cm⁻¹Carboxylate bound to Sn
ATR-FTIR (Solid) Δν ( νas​−νs​ )< 150 cm⁻¹Bridging bidentate coordination
¹¹⁹Sn NMR ( CDCl3​ ) Chemical Shift ( δ )+109 to +157 ppm4-Coordinate, tetrahedral Sn
¹H NMR ( CDCl3​ ) 2J(119Sn−1H) ~ 50 – 55 HzConfirmation of Sn-Butyl linkage

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing Tributyl(octanoyloxy)stannane in the lab

Application Note: Synthesis and Characterization of Tributyl(octanoyloxy)stannane Abstract Tributyl(octanoyloxy)stannane (CAS No. 10603-63-1), commonly referred to as tributyltin octanoate, is an organotin carboxylate hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Tributyl(octanoyloxy)stannane

Abstract Tributyl(octanoyloxy)stannane (CAS No. 10603-63-1), commonly referred to as tributyltin octanoate, is an organotin carboxylate historically utilized in specialized biocide formulations, catalysis, and as a chemical intermediate. Due to the profound environmental and immunotoxicological profile of organotin compounds, their synthesis requires stringent operational controls[1]. This protocol details the quantitative synthesis of tributyl(octanoyloxy)stannane via the condensation of bis(tributyltin) oxide (TBTO) with octanoic acid. The methodology leverages azeotropic dehydration to drive the equilibrium toward the ester-like organotin carboxylate, ensuring high yield and purity for downstream analytical or development applications.

Reaction Rationale and Mechanistic Pathway

The synthesis of organotin carboxylates is most efficiently achieved through the reaction of a trialkyltin oxide with a carboxylic acid. In this protocol, bis(tributyltin) oxide (TBTO) reacts with octanoic acid.

Chemical Equation: [(C4​H9​)3​Sn]2​O+2CH3​(CH2​)6​COOH⇌2(C4​H9​)3​SnOOC(CH2​)6​CH3​+H2​O

Causality in Experimental Design: This is a condensation reaction governed by equilibrium. Because water is a stoichiometric byproduct, its continuous removal is mandatory to drive the reaction to completion (Le Chatelier’s Principle). Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water, allowing for continuous water extraction via a Dean-Stark apparatus. A slight molar excess of octanoic acid is utilized to ensure the complete consumption of TBTO, as unreacted TBTO is more challenging to separate from the product than residual aliphatic acid.

G TBTO Bis(tributyltin) oxide (1.0 eq) Mix Toluene Solution (Mixing) TBTO->Mix Oct Octanoic Acid (2.05 eq) Oct->Mix Reflux Reflux (110°C) Dean-Stark Dehydration Mix->Reflux Product Tributyl(octanoyloxy)stannane (Target) Reflux->Product Vacuum Distillation Water Water (Azeotropic Removal) Reflux->Water Driven to Trap

Fig 1. Workflow for the azeotropic synthesis of Tributyl(octanoyloxy)stannane.

Safety and Regulatory Grounding

CRITICAL WARNING: Organotin compounds, specifically TBTO and its derivatives, are severe marine pollutants and potent immunotoxins. The critical toxicological effect of TBTO exposure is the depression of thymus-dependent immunological responses and induction of apoptosis in the thymus[1].

  • PPE Requirements: Operations must be conducted in a certified Class II fume hood. Operators must wear heavy-duty nitrile or neoprene gloves (Tyvek-type sleeves are recommended to prevent skin absorption), chemical splash goggles, and a lab coat[2].

  • Waste Treatment: All organotin-contaminated solvents and aqueous washes must be segregated into dedicated hazardous waste containers. Do not release to the aquatic environment under any circumstances[3].

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole / Safety Note
Bis(tributyltin) oxide (TBTO)596.501.0029.83 g (50 mmol)Limiting reagent. Highly toxic liquid[4].
Octanoic Acid144.212.0514.78 g (102.5 mmol)Reactant. Corrosive.
Toluene92.14Solvent150 mLAzeotropic solvent. Flammable.
Anhydrous MgSO4​ 120.37N/A5.0 gDrying agent.

Step-by-Step Synthetic Protocol

Phase 1: Reaction Assembly
  • Apparatus Setup: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap to the main neck, and fit a reflux condenser atop the trap. Connect the condenser to a nitrogen manifold to maintain an inert atmosphere, preventing oxidative degradation of the alkyltin species at elevated temperatures.

  • Charging the Flask: Transfer 150 mL of anhydrous toluene into the flask. Carefully add 29.83 g (50 mmol) of bis(tributyltin) oxide (TBTO) using a glass syringe.

  • Acid Addition: Add 14.78 g (102.5 mmol) of octanoic acid to the stirring solution. The mixture will remain a clear, pale-yellow liquid[4].

Phase 2: Azeotropic Dehydration
  • Heating: Submerge the flask in a silicone oil bath and heat to 120°C to establish a vigorous reflux of the toluene solvent (internal temperature ~110°C).

  • Water Collection: Monitor the Dean-Stark trap. As the reaction proceeds, the water byproduct will co-distill with toluene, condense, and phase-separate at the bottom of the trap.

  • Completion: Continue refluxing until water collection ceases (approximately 1.8 mL of water should be collected, indicating 100% theoretical conversion). This typically requires 3 to 4 hours.

Phase 3: Workup and Isolation
  • Solvent Removal: Cool the reaction mixture to room temperature. Transfer the solution to a single-neck flask and remove the toluene solvent using a rotary evaporator under reduced pressure (40°C bath, ~20 mbar).

  • Neutralization of Excess Acid (Optional but Recommended): If ultra-high purity is required prior to distillation, dissolve the crude residue in 100 mL of diethyl ether and wash with a cold, dilute (5%) aqueous sodium bicarbonate solution (2 x 30 mL) to remove residual octanoic acid. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate.

  • Vacuum Distillation: The crude product is a viscous liquid. Purify via high-vacuum fractional distillation. Tributyltin octanoate distills as a colorless liquid at approximately 105°C under a high vacuum of 0.005 mm Hg[5].

Analytical Characterization Data

To validate the success of the synthesis, the isolated product should be characterized against the following expected parameters:

Analytical MethodExpected Result / SignalStructural Significance
Boiling Point 105°C at 0.005 mm Hg[5]Confirms isolation of the monomeric organotin ester.
FT-IR Spectroscopy ~1640 - 1580 cm⁻¹Strong asymmetric stretching band characteristic of the Sn−O−C=O carboxylate linkage.
¹H NMR (CDCl₃) δ 2.30 (t, 2H, -CH₂-COO-Sn)Confirms the attachment of the octanoate chain to the electron-withdrawing tin center.
¹¹⁹Sn NMR (CDCl₃) ~ δ 100 to 120 ppmConfirms the presence of a tetra-coordinate Tributyltin(IV) carboxylate species.

References

  • Alleston, D. L., & Davies, A. G. (1962). Peroxides of Elements other than Carbon. Part VIII. Organoperoxides of Tin. RSC Publishing.
  • NOAA. (n.d.). BIS(TRIBUTYLTIN) OXIDE - CAMEO Chemicals. National Oceanic and Atmospheric Administration.
  • PubChem. (n.d.). Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746. National Institutes of Health.
  • LookChem. (n.d.). Cas 56-35-9,Bis(tributyltin) oxide. LookChem.
  • U.S. Environmental Protection Agency. (1997). Toxicological Review of Tributyltin Oxide (CAS No. 56-35-9). EPA.

Sources

Application

Application Notes and Protocols: Tributyl(octanoyloxy)stannane as a Catalyst in Polyurethane Foam Production

Introduction: The Critical Role of Catalysis in Polyurethane Foam Synthesis Polyurethane (PU) foams are a cornerstone of modern materials science, with applications spanning from insulation and construction to furniture...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Catalysis in Polyurethane Foam Synthesis

Polyurethane (PU) foams are a cornerstone of modern materials science, with applications spanning from insulation and construction to furniture and automotive components.[1] The production of these versatile materials hinges on the meticulously controlled polymerization reaction between polyols and isocyanates.[1][2] Catalysts are indispensable in this process, governing the reaction kinetics and ultimately defining the final properties of the foam.[3] Organotin compounds, a prominent class of catalysts, are particularly effective in accelerating the formation of the polyurethane network.[4] This document provides a detailed guide to the application of tributyl(octanoyloxy)stannane as a catalyst in the production of polyurethane foams, offering insights into its mechanism of action, experimental protocols for its use, and methods for characterizing the resulting materials.

Tributyl(octanoyloxy)stannane belongs to the dialkyltin carboxylate family of organotin catalysts.[4] These catalysts are primarily recognized for their potent activity in promoting the "gelling" reaction—the reaction between the hydroxyl groups of the polyol and the isocyanate groups, which builds the polymer backbone of the foam.[4][5] The precise control of this reaction, in balance with the "blowing" reaction (the reaction of isocyanate with water to produce carbon dioxide gas), is paramount for achieving the desired foam density, cell structure, and mechanical properties.[4]

Catalytic Mechanism of Tributyl(octanoyloxy)stannane

The catalytic activity of organotin carboxylates like tributyl(octanoyloxy)stannane in urethane formation is attributed to their Lewis acidic nature.[3] The proposed mechanism involves the formation of an intermediate complex that activates the reactants, thereby lowering the activation energy of the polymerization reaction.

A widely accepted mechanism suggests the formation of an alkoxide complex between the organotin catalyst and the polyol.[6] This complex is considered the primary catalytic species. The reaction proceeds through the following key steps:

  • Alkoxide Complex Formation: The tin atom in tributyl(octanoyloxy)stannane coordinates with the oxygen of the polyol's hydroxyl group, leading to the formation of an organotin alkoxide complex.[6]

  • Isocyanate Coordination: The alkoxide complex then interacts with the isocyanate, coordinating with the nitrogen atom.[6]

  • Urethane Formation and Catalyst Regeneration: The activated complex facilitates the nucleophilic attack of the polyol's oxygen on the isocyanate's carbonyl carbon, leading to the formation of the urethane linkage and the regeneration of the active catalyst.

This catalytic cycle is depicted in the diagram below:

Catalytic Cycle of Tributyl(octanoyloxy)stannane catalyst Tributyl(octanoyloxy)stannane complex1 Alkoxide Complex catalyst->complex1 + Polyol polyol Polyol (R-OH) polyol->complex1 complex2 Activated Complex complex1->complex2 + Isocyanate isocyanate Isocyanate (R'-NCO) isocyanate->complex2 urethane Polyurethane complex2->urethane Urethane Formation regenerated_catalyst Tributyl(octanoyloxy)stannane complex2->regenerated_catalyst Catalyst Regeneration

Caption: Catalytic cycle of tributyl(octanoyloxy)stannane in polyurethane formation.

Experimental Protocol: Preparation of Flexible Polyurethane Foam

This protocol details a laboratory-scale procedure for the preparation of a flexible polyurethane foam using tributyl(octanoyloxy)stannane as the gelling catalyst.

Materials and Reagents:

  • Polyol: Polyether polyol (e.g., trifunctional with a hydroxyl number of 45-55 mg KOH/g)

  • Isocyanate: Toluene diisocyanate (TDI) 80/20 (a mixture of 80% 2,4- and 20% 2,6-isomers)

  • Blowing Agent: Deionized water

  • Surfactant: Silicone-based surfactant

  • Amine Catalyst: A tertiary amine catalyst (e.g., triethylenediamine solution)

  • Gelling Catalyst: Tributyl(octanoyloxy)stannane

  • Solvent (for catalyst dilution, optional): Dioctyl phthalate (DOP)

Equipment:

  • High-speed laboratory mixer with a serrated blade

  • Disposable mixing containers (e.g., paper or plastic cups)

  • Fume hood

  • Digital balance (accurate to 0.01 g)

  • Stopwatch

  • Molds for foam expansion (e.g., open-top cardboard boxes)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

Formulation:

The following table provides a typical formulation for a flexible polyurethane foam. The quantities are given in parts per hundred parts of polyol (pphp).

ComponentParts per Hundred Polyol (pphp)
Polyether Polyol100
Deionized Water3.0 - 5.0
Silicone Surfactant0.8 - 1.5
Amine Catalyst0.1 - 0.5
Tributyl(octanoyloxy)stannane 0.05 - 0.2
Toluene Diisocyanate (TDI 80/20)To an NCO index of 100-110

NCO Index Calculation: The NCO index represents the ratio of isocyanate groups to hydroxyl groups in the formulation. An index of 105 indicates a 5% excess of isocyanate groups.[7]

Experimental Workflow:

Polyurethane Foam Production Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis A Premix Preparation C Mixing A->C B Component Weighing D Pouring C->D E Foam Rise and Curing D->E F Characterization E->F

Caption: General workflow for polyurethane foam synthesis and characterization.

Step-by-Step Procedure:

  • Preparation of the Polyol Premix:

    • In a disposable mixing container, accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, and amine catalyst according to the formulation.

    • Mix these components thoroughly for at least 30 seconds at high speed until a homogeneous mixture is obtained.

  • Addition of Tributyl(octanoyloxy)stannane:

    • Accurately weigh the desired amount of tributyl(octanoyloxy)stannane and add it to the polyol premix.

    • Mix for an additional 15-20 seconds to ensure uniform dispersion of the catalyst.

  • Addition of Isocyanate and Final Mixing:

    • In a separate container, weigh the calculated amount of TDI 80/20.

    • Add the TDI to the polyol premix and immediately start the stopwatch.

    • Mix vigorously at high speed for 5-7 seconds. It is critical to ensure thorough mixing while avoiding excessive mixing time, which can lead to premature reaction in the cup.

  • Pouring and Curing:

    • Quickly pour the reacting mixture into the mold.

    • Allow the foam to rise and cure in a well-ventilated fume hood at ambient temperature for at least 24 hours before handling and characterization.

Observation of Reaction Kinetics:

During the foaming process, it is crucial to record the following characteristic times:

  • Cream Time: The time from the addition of isocyanate until the mixture begins to rise and change color.

  • Gel Time (or String Time): The time at which the foam develops sufficient polymer strength to form strings when touched with a spatula.

  • Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.

  • Rise Time: The time taken for the foam to reach its maximum height.

Characterization of Polyurethane Foam

The physical and mechanical properties of the prepared polyurethane foam should be characterized according to standardized test methods to evaluate the performance of tributyl(octanoyloxy)stannane as a catalyst. The American Society for Testing and Materials (ASTM) D3574 is the primary standard for testing flexible polyurethane foams.[8][9]

Key Characterization Techniques:

PropertyASTM StandardDescription
Density ASTM D3574, Test AThe mass per unit volume of the foam.[10]
Indentation Force Deflection (IFD) ASTM D3574, Test B1A measure of the foam's firmness or load-bearing capacity.[10]
Tensile Strength and Elongation ASTM D3574, Test EThe foam's ability to resist breaking under tensile stress and its stretching capacity.[10]
Tear Resistance ASTM D3574, Test FThe foam's resistance to the growth of a tear.
Compression Set ASTM D3574, Test DThe permanent deformation of the foam after being subjected to a sustained compression.[10]
Airflow ASTM D3574, Test GA measure of the ease with which air can pass through the foam, indicating the degree of cell openness.
Resilience (Ball Rebound) ASTM D3574, Test HA measure of the foam's elasticity, determined by the height of rebound of a steel ball.[10]

Analytical Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages and to identify other functional groups present in the polymer structure.[11][12]

  • Scanning Electron Microscopy (SEM): To visualize the cellular morphology of the foam, including cell size, shape, and distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the foam, providing insights into the polymer's thermal properties.[13]

Safety and Handling of Tributyl(octanoyloxy)stannane

Organotin compounds, including tributyl(octanoyloxy)stannane, are hazardous and must be handled with extreme care.[14][15]

  • Toxicity: Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[14][15] Prolonged or repeated exposure may cause damage to organs.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling this compound.[14]

  • Ventilation: All work with tributyl(octanoyloxy)stannane and the polyurethane foaming process should be conducted in a well-ventilated fume hood to avoid inhalation of vapors and aerosols.[14]

  • Disposal: Dispose of all waste materials containing organotin compounds in accordance with local, state, and federal regulations for hazardous waste.[15]

Conclusion and Future Perspectives

Tributyl(octanoyloxy)stannane demonstrates potential as an effective gelling catalyst in the production of polyurethane foams. By carefully controlling its concentration in the formulation, researchers and manufacturers can tailor the reaction kinetics and, consequently, the final properties of the foam. The protocols and characterization methods outlined in this document provide a comprehensive framework for evaluating its performance.

While organotin catalysts are highly efficient, there is a growing industry trend towards the development of more environmentally benign and less toxic catalyst systems due to health and environmental concerns.[16] Future research will likely focus on comparing the performance of tributyl(octanoyloxy)stannane with these emerging "green" catalysts, such as those based on bismuth or zinc, to identify sustainable and high-performance alternatives for polyurethane foam production.[3]

References

  • ASTM International. (n.d.). ASTM D3574 - 23 Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams.
  • Coste, G., Negrell, C., & Caillol, S. (2022). Cascade (Dithio)carbonate Ring Opening Reactions for Self-Blowing Polyhydroxythiourethane Foams.
  • Investigations of catalysis of urethane formation using organotin dicarboxyl
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]

  • Pilla, S. (2020). Materials for the biorefinery: High bio-content, shape memory. Kraft lignin-derived non-isocyanate polyurethane foams using a non-toxic protocol. Green Chemistry, 22, 6922–6935.
  • What Is Polyurethane Foam Made Of? A Comprehensive Guide to Its Composition and Uses. (n.d.). Retrieved from [Link]

  • The Definitive Guide to ASTM D3574. (n.d.). Retrieved from [Link]

  • How to Make Polyurethane Foam: a Step-by-Step Guide. (2025). Sabtech Machine. Retrieved from [Link]

  • Formulation, Preparation, and Characterization of Polyurethane Foams. (2010).
  • Development and Characterization of Tailored Polyurethane Foams for Shock Absorption. (2022). MDPI.
  • How Do Organotin Catalysts Regulate the Foaming of Flexible Polyurethane Foam?. (2025). Retrieved from a relevant chemical industry source.
  • Organotin carboxylate catalyst in urethane formation in polar solvent: An experimental and computational study. (2015).
  • The chemistry of polyurethanes. (n.d.). Lawrence Industries. Retrieved from [Link]

  • ASTM D3574 - Flexible Cellular Materials | Urethane Foams. (n.d.). STEP Lab. Retrieved from [Link]

  • using dibutyltin dilaurate catalyst to accelerate polyurethane foaming reaction. (2025). Retrieved from a relevant chemical industry source.
  • Flexible slabstock polyurethane foam formulation for a rapid-cool process. (n.d.). Google Patents.
  • ASTM F1839 - 16(2021) Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments. (2021).
  • Process for preparing polyurethane foam. (n.d.). Google Patents.
  • Production and Characterization of Polyurethane Foam/Paddy Leaves Charcoal Composite. (n.d.). AIP Publishing.
  • Amine Catalyst Stannous Octoate – Your Trusted Partner in Quality Chemical Solutions. (2025).
  • PU foam making formula. (2024). Putian Deming Machinery Manufacturing Co., Ltd. Retrieved from [Link]

  • Polyurethane foams and their method of preparation using stannous salts of aliphatic acids and beta-hydroxy amines as catalysts. (n.d.). Google Patents.
  • (PDF) Polyurethane Foam: Production Processes and Advanced Material Characterization. (2025).
  • Synthesis of environmentally friendly and non-toxic polyurethane foams and composites. (n.d.).
  • SAFETY D
  • Schematic overview of the followed procedure: First swelling the polyurethane foam with catalyst solution, drying, and subsequent compounding. DBTDL, dibutyltin dilaurate; THF, tetrahydrofuran. (n.d.).
  • ASTM Standards for Flame Retardant Foam – What You Need to Know. (2025). General Plastics. Retrieved from [Link]

  • CHARACTERIZATION OF PHYSICAL AND MECHANICAL PROPERTIES OF RIGID POLYURETHANE FOAM. (n.d.). ARPN Journal of Engineering and Applied Sciences.
  • STANNOUS OCTOATE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Fabrication and Characterization of Green Polyurethane Foams with Enhanced Vibration Damping Capability. (2023). ACS Sustainable Chemistry & Engineering.
  • TRIBUTYL[(TRIBUTYLSTANNYL)OXY]STANNANE | CAS 56-35-9. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • 2003 STANNOUS OCTOATE. (n.d.). SEAVALOUR. Retrieved from [Link]

  • Tributyl(vinyl)stannane. (n.d.). Santa Cruz Biotechnology.
  • Tributyl(isononanoyloxy)stannane | C21H44O2Sn | CID 44146907. (n.d.). PubChem. Retrieved from [Link]

  • Tributyl(myristoyloxy)stannane | C26H54O2Sn | CID 16683956. (n.d.). PubChem. Retrieved from [Link]

  • Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India. (n.d.). Ottokemi. Retrieved from [Link]

  • Tributyl(1-ethoxyvinyl)stannane - [T5149]. (n.d.). Synthonix, Inc. Retrieved from [Link]

  • Cas 5847-51-8,Stannane, tributyl(formyloxy). (n.d.). LookChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Tributyltin compounds (PIM G018). (n.d.). Inchem.org. Retrieved from [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.).

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Method

Application Note: Optimizing Tributyl(octanoyloxy)stannane Concentration for High-Performance Polymer Cross-Linking

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic optimization of Tributyl(octanoyloxy)stannane concentration for the cross-linking o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic optimization of Tributyl(octanoyloxy)stannane concentration for the cross-linking of polymers, particularly room temperature vulcanizing (RTV) silicones and polyurethanes. Tributyl(octanoyloxy)stannane, a member of the organotin catalyst family, plays a critical role in accelerating cure rates and developing the final properties of the polymer network.[1] However, its concentration must be precisely controlled; insufficient levels lead to incomplete curing, while excessive amounts can degrade mechanical properties and introduce unnecessary toxicity.[2][3] This document elucidates the catalytic mechanism, details the profound impact of concentration on material properties, and presents a robust, multi-faceted protocol for identifying the optimal catalyst loading for any given polymer system. Methodologies for rheological, mechanical, and thermo-mechanical characterization are provided to create a self-validating system for achieving desired performance outcomes.

The Catalytic Role of Tributyl(octanoyloxy)stannane in Polymerization

Organotin compounds are highly efficient catalysts for condensation curing reactions, a process fundamental to the formation of many silicone and polyurethane networks.[4] Their efficacy stems from the Lewis acidic nature of the central tin atom. In silicone chemistry, particularly for RTV systems, the catalyst facilitates the condensation reaction between silanol (Si-OH) groups and hydrolyzable cross-linkers (e.g., alkoxysilanes).

The proposed catalytic mechanism involves the coordination of the organotin compound with a silanol group, making the silicon atom more susceptible to nucleophilic attack by another silanol. This process results in the formation of a stable siloxane (Si-O-Si) bond—the backbone of the cross-linked network—and the release of a small molecule byproduct like water or alcohol.[5][6][7] This catalytic cycle repeats, rapidly building a three-dimensional polymer matrix at ambient conditions.

Catalytic_Mechanism Figure 1: Catalytic Cycle for Silicone Condensation cluster_0 cluster_1 Catalyst Tributyl(octanoyloxy)stannane (R3Sn-OR') Intermediate Activated Complex [P-Si-O-Sn(R3)-OR'] Catalyst->Intermediate Silanol1 Polymer Chain 1 (P-Si-OH) Silanol1->Intermediate Coordination Silanol2 Polymer Chain 2 (P-Si-OH) Crosslink Cross-linked Polymer (P-Si-O-Si-P) Silanol2->Crosslink Intermediate->Crosslink Nucleophilic Attack Crosslink->Catalyst Catalyst Regeneration Byproduct Byproduct (H2O) Crosslink->Byproduct

Caption: Catalytic cycle for silicone condensation.

The Critical Impact of Catalyst Concentration

The concentration of Tributyl(octanoyloxy)stannane is arguably the most critical process variable a formulator can control. It directly dictates the kinetics of the curing reaction and the ultimate structural and functional properties of the material. The relationship is not linear, and identifying the optimal loading is key to balancing performance, processability, and stability.

An increase in catalyst concentration generally leads to:

  • Accelerated Cure Rate: The gel time and tack-free time decrease significantly, which is advantageous for high-throughput applications.[2]

  • Increased Cross-link Density: A higher catalyst loading promotes more complete conversion of reactive groups, resulting in a more tightly cross-linked network.[2]

  • Higher Modulus and Hardness: The increased cross-link density restricts polymer chain mobility, leading to a stiffer, harder material.[8]

  • Elevated Glass Transition Temperature (Tg): The restricted chain movement results in a higher Tg.[2]

However, exceeding the optimal concentration can have severely detrimental effects:

  • Reduced Tensile Strength and Elongation: While the material becomes stiffer, it can also become more brittle. An overly dense or heterogeneous network can lead to premature failure under stress.[2][3]

  • Network Heterogeneity: Very high catalyst concentrations can cause localized, rapid curing before the bulk material can form a uniform network, leading to internal stresses and weak points.[2]

  • Decreased Stability: Residual catalyst can sometimes compromise the long-term thermal stability of the polymer.[9]

The goal of optimization is to find the "sweet spot" that maximizes desirable properties like tensile strength and durability while maintaining adequate flexibility and processability.

Table 1: Effect of Tributyl(octanoyloxy)stannane Concentration on Polymer Properties
PropertyLow ConcentrationOptimal ConcentrationHigh Concentration
Cure Rate Slow, potentially incompleteControlled, predictableVery fast, short pot life
Cross-link Density LowHigh and uniformPotentially non-uniform
Tensile Strength LowMaximumDecreased, brittle failure[2][3]
Elongation at Break HighModerateLow
Hardness (Shore A) LowModerate to HighHigh
Glass Transition (Tg) LowElevatedSlightly Reduced/Broadened[2]

Protocol: Empirical Determination of Optimal Catalyst Concentration

This protocol provides a systematic workflow for determining the optimal concentration of Tributyl(octanoyloxy)stannane in a representative RTV silicone system. The principles can be adapted for other polymer systems, such as polyurethanes.

Experimental Workflow

Experimental_Workflow Figure 2: Workflow for Catalyst Optimization A Define Polymer System & Catalyst Range (e.g., 0.05% - 1.0% w/w) B Prepare Masterbatches of Polymer & Additives A->B C Create Test Samples (Varying Catalyst %) B->C D Cure Samples (Controlled Temp/Humidity) C->D E Characterization D->E F Rheology (Cure Profile) E->F G Mechanical Testing (Tensile, Hardness) E->G H DMA (Tg, Cross-link Density) E->H I Swelling Test (Cross-link Density) E->I J Analyze Data & Identify Optimum F->J G->J H->J I->J

Caption: Workflow for Catalyst Optimization.

Part A: Experimental Design & Preparation
  • Define Polymer System: Use a base formulation consisting of a silanol-terminated polydimethylsiloxane (PDMS-OH), a cross-linker (e.g., tetraethyl orthosilicate - TEOS), and any fillers or additives relevant to the final application.

  • Establish Concentration Range: Prepare a series of formulations with varying Tributyl(octanoyloxy)stannane concentrations. A logarithmic or semi-logarithmic series is often effective.

    • Example Range: 0.05%, 0.1%, 0.2%, 0.4%, 0.8% by weight of the total polymer and cross-linker mass. Include a zero-catalyst control.

Part B: Sample Preparation Protocol
  • Materials & Equipment:

    • Silanol-terminated PDMS (viscosity appropriate for application)

    • Alkoxy silane cross-linker (e.g., TEOS)

    • Tributyl(octanoyloxy)stannane

    • Planetary centrifugal mixer or equivalent for degassing

    • Molds for tensile bars (ASTM D412) and pucks for rheology/DMA

    • Controlled environment chamber (e.g., 23 °C, 50% Relative Humidity)

  • Procedure:

    • In a mixing cup, weigh the silanol-terminated PDMS.

    • Add the cross-linker and any non-catalyst components. Mix thoroughly until homogenous.

    • Degas the mixture using a planetary mixer or vacuum chamber to remove entrapped air.[10]

    • Add the precise, pre-weighed amount of Tributyl(octanoyloxy)stannane for the target concentration.

    • Mix immediately and thoroughly for a specified time (e.g., 60 seconds) to ensure uniform catalyst distribution.

    • Immediately cast the mixture into the appropriate molds, taking care to avoid introducing air bubbles.

    • Transfer the molds to a controlled environment chamber and allow them to cure for a pre-determined time (e.g., 7 days) to ensure full cross-linking.

Part C: Analytical Characterization Protocols

Perform the following tests on samples from each catalyst concentration.

  • Rheological Analysis (Cure Profile):

    • Objective: To determine the gel point and cure speed.

    • Method: Use a rheometer with parallel plate geometry. Place an uncured sample between the plates immediately after mixing. Run an oscillatory time sweep at a fixed frequency (e.g., 1 Hz) and strain. Monitor the storage modulus (G') and loss modulus (G''). The crossover point where G' = G'' is defined as the gel point.[11][12]

  • Mechanical Testing (Tensile Properties):

    • Objective: To measure the material's strength and flexibility.

    • Method: Using a universal testing machine, perform tensile tests on cured dumbbell-shaped specimens according to ASTM D412. Record the ultimate tensile strength, elongation at break, and modulus of elasticity.[13]

  • Dynamic Mechanical Analysis (DMA):

    • Objective: To determine thermomechanical properties and calculate cross-link density.

    • Method: Use a DMA instrument to perform a temperature sweep on a cured rectangular sample. The peak of the tan(δ) curve indicates the glass transition temperature (Tg). The storage modulus (E') in the rubbery plateau region (well above Tg) can be used to calculate the cross-link density (ν) and the average molecular weight between cross-links (Mc).[2][11]

  • Swelling Test (Cross-link Density Estimation):

    • Objective: A simple and effective method to estimate the relative cross-link density.[14]

    • Method: Following the principles of ASTM D2765, immerse a pre-weighed, cured sample in a good solvent (e.g., toluene) for 72 hours. Remove the swollen sample, blot dry, and weigh. Then, dry the sample in a vacuum oven and weigh it again. The swelling ratio and gel content are inversely proportional to the cross-link density.[14][15]

Data Interpretation and Optimization

To identify the optimal catalyst concentration, plot the key performance metrics as a function of catalyst loading:

  • Plot Ultimate Tensile Strength (MPa) vs. Catalyst Concentration (%) .

  • Plot Elongation at Break (%) vs. Catalyst Concentration (%) .

  • Plot Gel Time (minutes) vs. Catalyst Concentration (%) .

The optimal concentration is typically found at or near the peak of the tensile strength curve. This point represents the best balance between a well-formed network and the onset of brittleness. The final choice will depend on the specific requirements of the application, weighing the need for mechanical strength against processing time (pot life) and desired flexibility.

Safety and Handling Considerations

Organotin compounds, including Tributyl(octanoyloxy)stannane, are toxic and require careful handling.[16] They can be absorbed through the skin and may cause irritation.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling the catalyst.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.

  • Regulatory Compliance: Be aware of regulations such as the European Union's REACH, which restricts the use of certain organotin compounds due to environmental and health concerns.[17] The industry is actively exploring tin-free alternatives.[18]

References

  • Jordi Labs. Crosslink Density Determination Analytical Techniques. [Link]

  • MDPI. Effects of Catalyst on the Properties of Bio-Based Epoxy Resin. [Link]

  • ResolveMass Laboratories Inc. Crosslinked Polymer Analysis. [Link]

  • Ataman Kimya. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST). [Link]

  • Semantic Scholar. Research Article Effect of Temperature and Catalyst Concentration on Polyglycerol during Synthesis. [Link]

  • SRUC Pure. Influence of monomer structure and catalyst concentration on topological transition and dynamic properties of dicarboxylic acid‐epoxy vitrim. [Link]

  • ResearchGate. Effects of Catalyst Concentration on the Morphology and Mechanical Properties of Polyisobutylene-based Thermoplastic Polyurethanes | Request PDF. [Link]

  • BNT Chemicals. DBTL – Dibutyltin Dilaurate. [Link]

  • TA Instruments. Quantify Polymer Crosslinking Density Using Rheology and DMA. [Link]

  • PMC. Effect of Initiator Density, Catalyst Concentration, and Surface Curvature on the Uniformity of Polymers Grafted from Spherical Nanoparticles. [Link]

  • ResearchGate. What techniques are suitable for determining cross-linking density in a polymer?. [Link]

  • Scribd. Measuring Crosslink Density in Polymers. [Link]

  • LinkedIn. Dibutyltin Dilaurate: The Specialized Catalyst Powering Polyurethane and Silicone Elastomer Curing. [Link]

  • News. Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. [Link]

  • MDPI. Effect of Organotin on Performance of Siloxane Materials for Surface Treatment of Cementitious Materials. [Link]

  • Academia.edu. (PDF) Organotin catalysts in organosilicon chemistry. [Link]

  • ReinhardOil.dk. RTV Silicone Rubber Curing Agents - Product Workshop. [Link]

  • Slideshare. Evaluating organotin-free catalysts as EU-REACH compliant solutions for biocidal silicone-based marine coatings. [Link]

  • Royal Society of Chemistry. Autoxidation: catalyst-free route to silicone rubbers by crosslinking Si–H functional groups. [Link]

  • Polymer. Silane crosslinking of polyolefins: observations on the tin catalyst employed. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • ResearchGate. Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents. [Link]

Sources

Application

Formulating and Evaluating Tributyl(octanoyloxy)stannane (TBT-Oct) Reference Standards for Marine Antifouling Coating Research

Subtitle: A Benchmark Protocol for Comparative Efficacy and Leaching Assays Introduction & Mechanistic Overview Historically, organotin compounds—specifically Tributyltin (TBT) derivatives like Tributyl(octanoyloxy)stann...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Benchmark Protocol for Comparative Efficacy and Leaching Assays

Introduction & Mechanistic Overview

Historically, organotin compounds—specifically Tributyltin (TBT) derivatives like Tributyl(octanoyloxy)stannane (TBT-Oct)—were the gold standard in marine antifouling coatings due to their unparalleled broad-spectrum biocidal efficacy[1]. However, owing to severe environmental toxicity, including endocrine disruption (e.g., imposex in marine gastropods), the International Maritime Organization (IMO) adopted the Anti-Fouling Systems (AFS) Convention in 2001, which globally banned the application of TBT-based paints by 2008[2][3].

Today, TBT-Oct is strictly restricted to laboratory reference applications . For materials scientists and formulation chemists developing novel, eco-friendly biocides or low-surface-energy coatings, historical TBT-Oct self-polishing copolymers (SPCs) serve as the ultimate positive control benchmark[4].

The Self-Polishing Copolymer (SPC) Mechanism

The efficacy of TBT-Oct in SPCs relies on a highly predictable chemical mechanism. TBT-Oct is chemically bound to an acrylic or methacrylic polymer backbone via hydrolytically unstable ester bonds. When exposed to slightly alkaline seawater (pH ~8.2), these bonds undergo controlled hydrolysis[5]. This reaction simultaneously releases the active TBT moiety into the boundary layer and leaves behind a water-soluble, depleted polymer chain (often containing carboxylic acid groups). Hydrodynamic shear forces from the moving vessel erode this depleted layer, continuously exposing a fresh layer of the biocide-rich polymer.

TBT_Mechanism Seawater Alkaline Seawater (pH 8.2) Hydrolysis Ester Bond Hydrolysis Seawater->Hydrolysis TBT_Polymer TBT-Oct Copolymer (Hydrophobic Matrix) TBT_Polymer->Hydrolysis TBT_Release Active TBT Moiety (Biocidal Release) Hydrolysis->TBT_Release Leaching Depleted_Layer Depleted Polymer (Water Soluble) Hydrolysis->Depleted_Layer Polymer Chain Erosion Surface Erosion (Self-Polishing) Depleted_Layer->Erosion Shear Force Erosion->TBT_Polymer Exposes Fresh Layer

Figure 1: The hydrolytic mechanism of TBT-Oct self-polishing copolymers in alkaline seawater.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating experimental system, every component in the reference formulation must be selected based on established causality:

  • Binder System (Acrylic/Methacrylic Copolymer): Provides the hydrolyzable backbone.

  • Solvent System (Xylene/MIBK): Xylene provides excellent solvency for the acrylic backbone, while Methyl Isobutyl Ketone (MIBK) adjusts the evaporation rate to prevent "dry spray" and ensure a smooth, defect-free film formation.

  • Pigments/Fillers (Zinc Oxide - ZnO): ZnO is not merely a filler; it acts as a hydrolysis modulator. By dissolving slowly in seawater, it increases the porosity of the depleted polymer layer, ensuring that the hydrolysis of the TBT-Oct ester bonds proceeds at a constant, zero-order kinetic rate rather than slowing down over time.

  • Testing Apparatus (Rotating Cylinder): Static leaching tests fail to replicate the shear forces required for the SPC erosion mechanism. Utilizing a rotating cylinder apparatus (as specified in ASTM D5108) simulates the hydrodynamic shear of a vessel moving at ~15 knots[6].

Formulation Protocol: Preparation of TBT-Oct Reference Coatings

Note: All procedures involving TBT-Oct must be conducted in a Class II biological safety cabinet or a certified chemical fume hood with strict effluent capture protocols. TBT is highly toxic to aquatic life.

Step-by-Step Methodology
  • Binder Dissolution:

    • In a high-speed dispersion vessel, combine 30% (w/w) Xylene and 10% (w/w) MIBK.

    • Slowly add 25% (w/w) of the base acrylic copolymer resin under low shear (500 RPM) until fully dissolved.

  • Biocide & Pigment Dispersion:

    • Increase shear to 1200 RPM.

    • Gradually introduce 15% (w/w) TBT-Oct (acting as the bound/free biocide reference).

    • Add 15% (w/w) Zinc Oxide (ZnO) and 5% (w/w) Iron Oxide (red pigment for visual film thickness verification).

  • Milling and Grinding:

    • Transfer the mixture to a bead mill (using zirconium oxide beads).

    • Mill the formulation until a fineness of grind of < 40 µm is achieved, verified using a Hegman gauge. This ensures uniform biocide distribution and prevents localized rapid leaching.

  • Panel Application:

    • Prepare epoxy-primed polycarbonate cylinders (for leaching) and flat panels (for bioassays).

    • Apply the coating using an airless spray gun to achieve a Dry Film Thickness (DFT) of 150 µm (± 10 µm).

    • Cure the panels in a controlled environmental chamber (25°C, 50% RH) for 7 days.

Leaching & Efficacy Assays

To validate the reference standard against novel experimental coatings, researchers must run parallel leaching and biofouling assays.

Protocol 1: Leaching Assay (Modified ASTM D5108)

This protocol quantifies the release rate of organotin into synthetic seawater using Graphite Furnace Atomic Absorption Spectrophotometry (GF-AAS)[6][7].

  • Place the coated polycarbonate cylinders into a holding tank of synthetic substitute ocean water (ASTM D1141) maintained at 25°C and pH 8.2.

  • Circulate the water through a carbon filter to keep background tin levels below 100 µg/L.

  • At specified intervals (Days 1, 3, 7, 14, 21, 28, 35, 45), transfer each cylinder to a measuring container with 1500 mL of fresh synthetic seawater.

  • Rotate the cylinder at 60 ± 5 RPM for exactly 1 hour.

  • Extract a 50 mL aliquot, extract the organotin with toluene, wash with sodium hydroxide, and analyze via GF-AAS to calculate the release rate in µg/cm²/day[6].

Protocol 2: Microfouling Adhesion Assay
  • Submerge the coated flat panels in sterile artificial seawater.

  • Inoculate the water with a standard concentration ( 1×105 cells/mL) of the marine diatom Navicula incerta.

  • Incubate for 48 hours under a 12h:12h light/dark cycle.

  • Rinse panels with a calibrated water jet (30 kPa shear stress) to remove loosely attached cells.

  • Quantify remaining biomass using chlorophyll-a fluorescence extraction.

Workflow cluster_assays Parallel Validation Assays Formulation 1. Formulation (TBT-Oct + SPC + Pigments) Coating 2. Panel Coating (Airless Spray, 150µm DFT) Formulation->Coating Curing 3. Curing & Conditioning (7 Days, Controlled Temp) Coating->Curing Leaching 4a. Leaching Assay (ASTM D5108 Rotating Cylinder) Curing->Leaching Bioassay 4b. Biofouling Assay (Diatom & Cyprid Settlement) Curing->Bioassay Analysis 5. Data Synthesis (Release Rate vs. Efficacy) Leaching->Analysis Bioassay->Analysis

Figure 2: Experimental workflow for comparative efficacy and leaching validation of marine coatings.

Data Presentation

When utilizing TBT-Oct as a positive control, researchers should expect a highly stable, linear leaching profile after an initial 7-day stabilization period. The table below outlines the expected benchmark data when comparing the TBT-Oct reference against a negative control (epoxy primer only) and a theoretical novel biocide (evaluated under ASTM D6903)[8].

Test GroupSteady-State Release Rate (Day 21-45)Navicula incerta Adhesion (Cells/mm² post-wash)Barnacle Cyprid Settlement (%)
Negative Control (Epoxy) N/A> 4,500> 85%
TBT-Oct SPC (Positive Control) 2.5 - 4.0 µg/cm²/day< 50< 2%
Novel Organic Biocide (Test) Variable (Target: < 5.0 µg/cm²/day)ExperimentalExperimental

Table 1: Expected benchmark parameters for comparative antifouling efficacy.

References

  • KRM Yacht / IMO - What is the Antifouling Convention (TBT Ban)? URL:[Link]

  • MDPI - Technologies in Marine Antifouling and Anti-Corrosion Coatings: A Comprehensive Review URL:[Link]

  • Wikipedia - Tributyltin (TBT) - Chemical Properties and Toxicity URL:[Link]

  • Zenodo - Tributyltin Antifouling Paints: Introduction Overview (Mechanism of Copolymer Paints) URL:[Link]

  • ASTM International - ASTM D5108 - Standard Test Method for Organotin Release Rates of Antifouling Coating Systems in Sea Water URL:[Link]

  • ASTM International - ASTM D6903 - Standard Test Method for Determination of Organic Biocide Release Rate From Antifouling Coatings in Substitute Ocean Water URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and pressure for Tributyl(octanoyloxy)stannane catalysts

Welcome to the Technical Support Center for organotin catalysis. This guide is designed for researchers and drug development professionals working with Tributyl(octanoyloxy)stannane (also known as tributyltin octanoate).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organotin catalysis. This guide is designed for researchers and drug development professionals working with Tributyl(octanoyloxy)stannane (also known as tributyltin octanoate). As a Lewis acid catalyst, it is highly effective in driving esterification, transesterification, and polyurethane synthesis. However, its performance is tightly coupled to the thermodynamic and kinetic environments of the reaction.

This guide provides field-proven insights into optimizing temperature and pressure to maximize reaction kinetics while preventing catalyst degradation.

Catalytic Optimization Workflow

The following logic tree illustrates the critical temperature and pressure thresholds required to maintain the catalyst's structural integrity while driving the reaction equilibrium forward.

G A Tributyl(octanoyloxy)stannane Catalysis Optimization B Temperature Control A->B C Pressure Control A->C D < 150°C Insufficient Lewis Acid Activation B->D E 160°C - 190°C Optimal Kinetic Zone B->E F > 210°C Thermal Dealkylation B->F G 1013 mbar (Atmospheric) Prevents Reactant Loss C->G Phase 1 H 10 - 50 mbar (Vacuum) Drives Equilibrium C->H Phase 2 E->H Synergistic Optimization

Fig 1. Logical workflow for optimizing temperature and pressure in organotin catalysis.

Troubleshooting & FAQs: Temperature & Pressure Dynamics

Q1: My esterification reaction is stalling at 130°C despite a high catalyst loading. Is the Tributyl(octanoyloxy)stannane inactive? A1: The catalyst is structurally intact but kinetically dormant. Tributyl(octanoyloxy)stannane is a mild Lewis acid. Unlike strong Brønsted acids, organotin catalysts require significant thermal energy to overcome the activation barrier for the rate-determining step: the carbon-oxygen bond cleavage[1]. For direct esterification, optimal coordination between the tin center and the carbonyl oxygen typically requires temperatures greater than 180°C to 200°C, while transesterification requires at least 150°C[2].

Q2: I increased the temperature to 230°C to accelerate the reaction, but the product darkened and the yield plateaued. What happened? A2: You have exceeded the thermal stability threshold of the catalyst. At temperatures reaching 220°C and above, organotin compounds containing carbon-to-tin bonds undergo thermal degradation (dealkylation)[3]. This disproportionation converts the active organotin into insoluble inorganic tin oxides. This permanently destroys the catalytic active site (halting the yield) and generates dark color bodies in the product matrix.

Q3: I am running the reaction at the optimal 190°C, but conversion halts at 85%. How do I push it to completion? A3: Esterification is a reversible equilibrium reaction; temperature alone cannot overcome thermodynamic limits. You must manipulate the pressure to remove the condensation by-product (water or alcohol) according to Le Chatelier's principle. While the initial reaction phase must be run at atmospheric pressure to prevent the volatilization of low-boiling reactants, the final phase requires a progressive vacuum (down to 10–50 mbar) to continuously extract the by-product and drive the reaction to >99% conversion[2].

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, follow this self-validating methodology for optimizing temperature and pressure during Tributyl(octanoyloxy)stannane-catalyzed reactions.

Step 1: Catalyst Dosing and Inertion

  • Action: Add 0.05% to 0.2% (w/w) Tributyl(octanoyloxy)stannane to the reaction mixture at room temperature. Purge the reactor with Nitrogen ( N2​ ) for 15 minutes.

  • Self-Validation Check: The reaction mixture should remain a clear, homogeneous solution. Any immediate precipitation indicates incompatible moisture levels or cross-contamination.

Step 2: Atmospheric Heating Phase (Kinetically Driven)

  • Action: Ramp the reactor temperature to 160°C – 190°C under a continuous N2​ sweep at atmospheric pressure (1013 mbar).

  • Self-Validation Check: Monitor the overhead condenser. The appearance of the first water/alcohol droplets confirms that the thermal energy has successfully initiated the carbon-oxygen bond cleavage[1].

Step 3: Vacuum Distillation Phase (Thermodynamically Driven)

  • Action: Once the distillation rate slows significantly at atmospheric pressure, gradually reduce the reactor pressure from 1013 mbar down to 50 mbar over 60 minutes. Maintain the temperature at 190°C.

  • Self-Validation Check: A secondary surge in distillate volume in the receiver flask confirms that the vacuum is successfully shifting the chemical equilibrium forward.

Step 4: Endpoint Determination

  • Action: Maintain 190°C and 50 mbar until no further distillate is observed. Sample the reactor to measure the acid value (or hydroxyl value).

  • Self-Validation Check: An acid value dropping below your target threshold (e.g., < 2 mg KOH/g) validates complete conversion. If the acid value plateaus above the target for more than 45 minutes, the catalyst may have suffered thermal degradation, requiring a minor top-up dose.

Quantitative Optimization Matrix

Use the following data table to benchmark your reaction conditions against expected catalyst behavior and kinetic outputs.

Reaction PhaseTemperature TargetPressure TargetKinetic RateCatalyst IntegrityBy-product Removal
Induction 25°C → 150°C1013 mbarLow100% IntactNone
Primary Reaction 160°C → 190°C1013 mbarHigh>98% IntactPassive (Boil-off)
Equilibrium Shift 190°C500 → 50 mbarModerate>95% IntactActive (Vacuum)
Degradation Zone > 210°CAnyCollapsed<50% (Dealkylation)N/A

References

  • Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Introduction to Organotin Chemistry and Applications Gelest, Inc. URL:[Link]

  • Use of organotin esterification catalysts for reducing extractability European Patent EP0419254B1 URL

Sources

Optimization

Technical Support Center: Best Methods for Removing Tributyl(octanoyloxy)stannane Residues from Polymer Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the removal of Tributyl(octanoyloxy)stannane (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the removal of Tributyl(octanoyloxy)stannane (TBOT) residues from polymer products. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is Tributyl(octanoyloxy)stannane and why is it used in polymers?

Tributyl(octanoyloxy)stannane, an organotin compound, is frequently used as a catalyst and stabilizer in the synthesis of various polymers.[1] Its catalytic activity is particularly valuable in processes like room-temperature vulcanizing (RTV) for silicone elastomers.[2] It also serves as a heat stabilizer in materials like polyvinyl chloride (PVC).[3] However, due to the toxicity of organotin compounds, its removal from the final polymer product is often a critical step, especially for biomedical and pharmaceutical applications.[4][5]

Q2: Why is the removal of TBOT residues a significant challenge?

The removal of TBOT and other organotin residues is difficult due to their chemical properties and interaction with the polymer matrix. These compounds can become physically entrapped within the polymer chains or, in some cases, form weak bonds. The challenge lies in selectively removing these residues without degrading the polymer or altering its desired properties.[6] Incomplete removal can lead to product contamination, potential toxicity, and failure to meet regulatory standards.[4]

Q3: What are the regulatory limits for organotin residues in polymer products?

Regulatory limits for organotin compounds vary by region and application. For instance, the European Union's REACH regulation restricts the concentration of certain organotin compounds, including dibutyltin (DBT) and tributyltin (TBT) compounds, to 0.1% by weight in articles intended for supply to the general public.[4][7] For biomedical applications, such as bioabsorbable polymers, the FDA has set an upper limit for tin content at 20 parts per million (ppm).[8] It is crucial to consult the specific regulations relevant to your product and market.

Q4: How can I detect and quantify TBOT residues in my polymer?

Several analytical techniques can be employed for the detection and quantification of TBOT residues. Gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS) is a common and sensitive method.[9][10] High-performance liquid chromatography (HPLC) can also be used, often requiring a pre-column derivatization step to enhance detection.[11] Proper sample preparation, including extraction of the organotin compounds from the polymer matrix, is a critical first step for accurate analysis.[12][13]

Q5: Are there "tin-free" alternatives to TBOT for polymer synthesis?

Yes, due to the challenges and toxicity associated with organotin catalysts, research into "tin-free" alternatives is an active area. These alternatives include other metal-based catalysts and metal-free catalytic systems. While effective, the adoption of these alternatives may increase the cost or complexity of the experimental process.[14] For specific applications, exploring these alternatives in the early stages of product development can be a valuable strategy to avoid downstream purification challenges.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the removal of TBOT residues. Each guide includes a step-by-step protocol and explains the scientific rationale behind the recommended actions.

Scenario 1: High Levels of Residual TBOT Detected After Initial Purification by Precipitation

Problem: You have performed a standard precipitation and washing protocol, but analytical testing reveals TBOT levels that exceed the acceptable limits for your application.

Underlying Cause: Simple precipitation may not be sufficient to remove physically entrapped or strongly associated TBOT residues from the polymer matrix. The choice of solvent and non-solvent, as well as the washing procedure, may not be optimized for efficient extraction of the organotin compound.

Troubleshooting Workflow: High Residual TBOT

start High Residual TBOT Detected check_solubility Review Polymer Solubility & TBOT-Solvent Interaction start->check_solubility optimize_precipitation Optimize Precipitation & Washing Protocol check_solubility->optimize_precipitation Sub-optimal conditions identified solvent_extraction Implement Solvent Extraction check_solubility->solvent_extraction Precipitation insufficient re_analyze Re-analyze for TBOT Residues optimize_precipitation->re_analyze solvent_extraction->re_analyze adsorption_chromatography Consider Adsorption Chromatography adsorption_chromatography->re_analyze success TBOT Levels Acceptable re_analyze->success Below Limit fail TBOT Levels Still High re_analyze->fail Above Limit fail->adsorption_chromatography consult_specialist Consult Purification Specialist fail->consult_specialist

Caption: Decision-making workflow for addressing high residual TBOT.

Protocol 1: Enhanced Precipitation and Washing

This protocol is a more rigorous version of the standard precipitation method, designed to improve the removal of stubborn TBOT residues.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., dichloromethane, chloroform) at room temperature to create a homogeneous solution.

  • Precipitation: Slowly add the polymer solution to a large volume (at least a 1:10 ratio of polymer solution to non-solvent) of a vigorously stirred non-solvent (e.g., methanol, ethanol). The choice of non-solvent should be one in which the polymer is insoluble but TBOT has some solubility.

  • Extended Washing: Continue vigorous stirring of the polymer suspension in the non-solvent for an extended period (e.g., 2-4 hours). This allows more time for the TBOT to diffuse out of the polymer matrix.

  • Filtration and Rinsing: Filter the precipitated polymer. Wash the collected polymer cake thoroughly with fresh, cold non-solvent.

  • Repeat (Optional): For highly persistent residues, redissolve the polymer and repeat the precipitation and washing steps.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.[8]

Scientific Rationale: The effectiveness of this method relies on the differential solubility of the polymer and the TBOT residue in the solvent/non-solvent mixture. Vigorous stirring and an extended washing time increase the mass transfer of the TBOT from the polymer into the liquid phase.

Scenario 2: Polymer Degradation During the Removal Process

Problem: After attempting to remove TBOT residues, you observe a decrease in the polymer's molecular weight or other signs of degradation.

Underlying Cause: The use of harsh chemical or thermal conditions during the removal process can lead to polymer chain scission or other forms of degradation. This is a particular concern for sensitive polymers.

Troubleshooting Workflow: Polymer Degradation

start Polymer Degradation Observed assess_conditions Assess Removal Conditions (Temperature, pH, Solvents) start->assess_conditions milder_solvents Switch to Milder Solvents assess_conditions->milder_solvents Harsh solvents used lower_temp Lower Process Temperature assess_conditions->lower_temp High temperature applied non_acidic_methods Explore Non-Acidic Methods (e.g., Neutral Adsorbents) assess_conditions->non_acidic_methods Acidic conditions problematic re_evaluate Re-evaluate Polymer Integrity milder_solvents->re_evaluate lower_temp->re_evaluate non_acidic_methods->re_evaluate stable Polymer Stable re_evaluate->stable degraded Degradation Persists re_evaluate->degraded reassess_strategy Re-assess Overall Strategy degraded->reassess_strategy

Caption: Troubleshooting guide for polymer degradation during TBOT removal.

Protocol 2: Purification by Adsorption Chromatography with Neutral Adsorbents

This method is highly effective for removing trace amounts of metal catalysts under mild conditions, minimizing the risk of polymer degradation.[8]

Step-by-Step Methodology:

  • Column Preparation: Prepare a chromatography column packed with a neutral adsorbent such as neutral alumina or silica gel.[8][15]

  • Polymer Solution: Dissolve the crude polymer in a suitable solvent to create a solution of appropriate viscosity for column chromatography.

  • Loading and Elution: Load the polymer solution onto the column and elute with an appropriate solvent or solvent gradient. The adsorbent will preferentially retain the polar organotin compounds, allowing the purified polymer to pass through.

  • Fraction Collection: Collect the fractions containing the purified polymer. The presence of the polymer can be monitored by techniques like thin-layer chromatography (TLC) or by evaporating the solvent from a small aliquot.

  • Solvent Removal: Combine the purified fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final polymer product under vacuum to remove any residual solvent.

Scientific Rationale: Adsorption chromatography separates compounds based on their differential affinity for the stationary phase (the adsorbent) and the mobile phase (the eluent). Neutral adsorbents are chosen to avoid acid- or base-catalyzed degradation of the polymer.

Scenario 3: Formation of an Emulsion During Aqueous Washing

Problem: When attempting an aqueous wash to remove TBOT, a stable emulsion forms, preventing the separation of the organic and aqueous layers.

Underlying Cause: Emulsions can be caused by the presence of fine solid particulates or surfactant-like properties of components in the reaction mixture, which stabilize the interface between the two immiscible liquids.

Troubleshooting Workflow: Emulsion Formation

start Emulsion Formation During Aqueous Wash increase_ionic_strength Increase Ionic Strength (Add Brine or Solid NaCl) start->increase_ionic_strength filtration Filter Through Celite start->filtration check_separation Check for Layer Separation increase_ionic_strength->check_separation filtration->check_separation centrifugation Centrifuge Mixture centrifugation->check_separation solvent_swap Solvent Evaporation & Redissolution solvent_swap->check_separation separated Layers Separated check_separation->separated emulsion_persists Emulsion Persists check_separation->emulsion_persists emulsion_persists->centrifugation emulsion_persists->solvent_swap consult_lit Consult Literature for Specific Polymer emulsion_persists->consult_lit

Caption: Steps to resolve emulsion formation during aqueous workup.

Protocol 3: Breaking Emulsions in Aqueous Washes

This protocol provides several techniques to break emulsions that may form during the removal of TBOT.

Step-by-Step Methodology:

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel. Gently invert the funnel several times to mix. The increased ionic strength of the aqueous layer can help to destabilize the emulsion.[16]

  • Filtration through Celite: If increasing the ionic strength is ineffective, filter the entire emulsified mixture through a pad of Celite. Celite acts as a filter aid, breaking up the emulsion by removing fine particulates that may be stabilizing it.[16]

  • Centrifugation: For smaller scale experiments, centrifuging the mixture can help to pellet any solid material and force the separation of the liquid layers.

  • Solvent Evaporation and Redissolution: Before the aqueous wash, evaporate the reaction solvent and redissolve the residue in the extraction solvent. This can sometimes prevent emulsion formation by removing volatile components that may contribute to it.[16]

Scientific Rationale: Increasing the ionic strength of the aqueous phase reduces the electrostatic repulsion between dispersed droplets, promoting coalescence. Filtration and centrifugation physically remove the stabilizing agents from the interface.

Data Summary

The following table summarizes the effectiveness of different methods for removing organotin compounds. The choice of method will depend on the specific polymer, the initial concentration of the residue, and the required final purity.

Removal MethodTypical EfficiencyAdvantagesDisadvantages
Precipitation & Washing Moderate to HighSimple, scalableMay not remove all entrapped residues
Solvent Extraction HighEffective for a range of polymersCan be solvent-intensive
Adsorption Chromatography Very HighExcellent for trace removal, mild conditionsCan be less scalable, requires more solvent
Potassium Fluoride (KF) Wash HighForms an insoluble precipitateCan form emulsions, may not be suitable for all polymers
Modified Silica Gel Chromatography Very HighHighly effective for stubborn residuesRequires preparation of the modified silica gel

Concluding Remarks

The successful removal of Tributyl(octanoyloxy)stannane residues from polymer products requires a systematic approach that considers the properties of both the polymer and the organotin compound. By understanding the underlying scientific principles of different purification techniques, researchers can effectively troubleshoot and optimize their protocols to achieve the desired level of purity while maintaining the integrity of their final product. For particularly challenging separations, a combination of the methods described in this guide may be necessary.

References

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Organotin chemistry.
  • Karlsson, S., et al. (2022, January 5).
  • Vreysen, S., & Blust, R. (2008). Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. Marine Pollution Bulletin, 56(1), 106-115.
  • Namieśnik, J., & Wardencki, W. (2012). Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. PMC.
  • Health and Safety Authority. (2009, May 28). REACH restriction on the marketing and use of organotin compounds.
  • Chem-MAP. (2019, April 23).
  • Song, S., et al. (2012). A sensitive method was developed for the purification and determination of bisphenol A and alkylphenols in river sediments. Analytical Methods, 4(11), 3567-3572.
  • Sadeghi, G., et al. (2022).
  • ResearchGate. (n.d.).
  • Edmonson, S. D., & Jones, G. R. (2004). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 69(4), 1372-1375.
  • CymitQuimica. (n.d.). CAS 1067-52-3: Tributylmethoxystannane.
  • Abdullah, M. P., et al. (2011). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. Sains Malaysiana, 40(12), 1747-1754.
  • REWE Group. (n.d.). Organotin Compounds.
  • Organic Syntheses Procedure. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Food Packaging Forum. (2021, January 20). ECHA adds organotin chemicals as SVHCs.
  • ResearchGate. (n.d.).
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  • SciSpace. (2000, April 15). Determination of organotin compounds in environmental samples.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • David, F., et al. (2012). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union.
  • Salomon, C. J., et al. (2000). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 65(25), 8684-8687.
  • Wikipedia. (n.d.). Tributyltin.
  • ResearchGate. (2026, January 6). Leaching of chemicals from microplastics: A review of chemical types, leaching mechanisms and influencing factors.
  • Benchchem. (n.d.). Application of Tin(II) Octoate in the Synthesis of Biodegradable Polymers.
  • ResearchGate. (2012, January 20).
  • PubChem. (n.d.). Tributyl(myristoyloxy)stannane.
  • Enamine. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane.
  • ResearchGate. (n.d.).
  • ResearchGate. (2014, September 19). Thermal Hazard Behavior of TBP and DBP.
  • ResearchGate. (2025, October 28).
  • PubMed. (2023, October 11).
  • ResearchGate. (2012, May 8).
  • Science of the Total Environment. (2024, May 10). Plastic breath: Quantification of microplastics and polymer additives in airborne particles.

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Troubleshooting

Improving the shelf-life and stability of Tributyl(octanoyloxy)stannane formulations

Welcome to the Technical Support Center for Tributyl(octanoyloxy)stannane (CAS: 10603-63-1), commonly referred to as tributyltin octanoate. As a highly reactive organotin carboxylate, this compound is notoriously sensiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tributyl(octanoyloxy)stannane (CAS: 10603-63-1), commonly referred to as tributyltin octanoate. As a highly reactive organotin carboxylate, this compound is notoriously sensitive to environmental factors. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize the shelf-life and stability of your formulations.

The Mechanistic "Why": Understanding Organotin Instability

To stabilize Tributyl(octanoyloxy)stannane, we must first understand the causality behind its degradation. The molecule consists of a tributyltin moiety covalently bonded to an octanoate ligand via a highly polarized Sn–O bond[1].

While the Sn–C bonds are relatively non-polar and stable under standard conditions, the Tin(IV) center is highly electrophilic. Tin can expand its coordination number from four to five or six by utilizing empty 5d orbitals[2]. This hypercoordination allows water molecules to act as nucleophiles, readily attacking the tin center. This moisture-driven nucleophilic attack cleaves the labile Sn–O bond, leading to rapid hydrolysis[1]. Furthermore, exposure to UV light or extreme heat can induce the homolytic cleavage of the Sn–C bonds (debutylation), stripping the compound of its active properties and generating toxic, insoluble byproducts[3].

Troubleshooting FAQs

Q1: My Tributyl(octanoyloxy)stannane formulation is turning cloudy and forming a white precipitate over time. What is happening? A: Your formulation has been exposed to moisture, triggering hydrolysis. The water molecules have cleaved the Sn–O bond, displacing the octanoate ligand to form tributyltin hydroxide. This intermediate rapidly condenses into bis(tributyltin) oxide (TBTO) , which is highly insoluble in most organic matrices and precipitates out of solution[2]. Simultaneously, free octanoic acid is released, which may lower the pH of your formulation and trigger secondary degradation pathways.

Q2: How can I prevent degradation during long-term storage of the neat chemical? A: Organotin compounds react aggressively with atmospheric oxygen and ambient humidity[4]. The neat chemical must be stored in tightly sealed, amber glass vials (to prevent UV-induced debutylation) under an inert argon or nitrogen blanket. Storage temperatures should be maintained at -20°C to minimize thermal kinetic energy that drives disproportionation.

Q3: We are incorporating the stannane into a lipid/polymeric drug delivery system, but it loses efficacy after 3 weeks. How do we extend the shelf-life? A: The matrix itself may contain residual water or acidic functional groups that protonate the carboxylate ligand, deactivating the tin center. To extend shelf-life, you must:

  • Ensure the polymer/lipid matrix is rigorously dried (lyophilized) prior to compounding.

  • Utilize steric hindrance: encapsulate the stannane deep within the hydrophobic core of a micelle or nanoparticle to physically block water ingress.

  • Maintain the formulation pH strictly above 5.5 to prevent acid-catalyzed ligand dissociation.

Quantitative Stability Data

The following table summarizes the expected shelf-life of Tributyl(octanoyloxy)stannane formulations under various environmental conditions, demonstrating the critical need for strict atmospheric and thermal control.

Storage ConditionAtmosphereLight ExposureMoisture LevelExpected Shelf-LifePrimary Degradation Mechanism
25°C (Ambient) AirAmbient Light> 40% RH< 7 Days Rapid hydrolysis & oxidation
4°C (Refrigerated) AirDark (Amber)< 10% RH3 - 4 Weeks Slow hydrolysis
-20°C (Freezer) ArgonDark (Amber)< 50 ppm> 12 Months Negligible
Encapsulated (NP) NitrogenDark (Amber)Lyophilized6 - 9 Months Matrix degradation

Visualizing the Degradation and Stabilization Workflows

Hydrolysis_Pathway TBT Tributyl(octanoyloxy)stannane (Active Species) Attack Nucleophilic Attack (Hypercoordinated Sn center) TBT->Attack H2O H2O (Moisture) H2O->Attack Attacks Sn(IV) TBTO Bis(tributyltin) oxide (Precipitate/Inactive) Attack->TBTO Sn-O Cleavage & Condensation Acid Octanoic Acid (pH Drop) Attack->Acid Ligand Displacement

Degradation pathway of Tributyl(octanoyloxy)stannane via moisture-induced hydrolysis.

Formulation_Workflow Prep 1. Solvent Prep (Molecular Sieves) Validate 2. Karl Fischer Titration (< 50 ppm H2O) Prep->Validate Validate->Prep Fail (>50 ppm) Transfer 3. Schlenk Line Transfer (Argon Blanket) Validate->Transfer Pass Mix 4. Matrix Encapsulation (Lipid/Polymer) Transfer->Mix Store 5. Amber Vial Storage (-20°C, Sealed) Mix->Store

Self-validating anhydrous workflow for stabilizing organotin formulations.

Experimental Protocols

To ensure reproducibility and scientific integrity, all handling of Tributyl(octanoyloxy)stannane must follow a self-validating, closed-loop system.

Protocol A: Anhydrous Preparation and Schlenk Line Transfer

Objective: To prepare a stable stock solution of Tributyl(octanoyloxy)stannane without inducing hydrolysis.

  • Solvent Dehydration: Dry the target organic solvent (e.g., anhydrous toluene or dichloromethane) over activated 3Å molecular sieves for a minimum of 48 hours.

  • Self-Validation (Karl Fischer Titration): Extract a 1 mL aliquot of the dried solvent and analyze it via Karl Fischer titration. Do not proceed unless the water content is strictly below 50 ppm. If it fails, replace the molecular sieves and wait 24 hours.

  • Apparatus Purging: Connect a flame-dried Schlenk flask to a Schlenk line. Perform three cycles of high-vacuum evacuation followed by argon gas backfilling to ensure a strictly inert atmosphere.

  • Transfer: Using an argon-purged, airtight Hamilton syringe, transfer the Tributyl(octanoyloxy)stannane into the Schlenk flask containing the validated anhydrous solvent.

  • Storage: Transfer the resulting stock solution into pre-dried amber glass ampoules, purge the headspace with argon, and crimp-seal immediately. Store at -20°C.

Protocol B: Polymeric Encapsulation for Extended Shelf-Life

Objective: To formulate the stannane into a hydrophobic polymeric matrix (e.g., PLGA) to physically shield the Sn–O bond from aqueous environments.

  • Polymer Dissolution: Dissolve 100 mg of anhydrous PLGA in 2 mL of validated anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Active Incorporation: Add 5 mg of Tributyl(octanoyloxy)stannane to the polymer solution. Stir magnetically for 30 minutes at room temperature in the dark.

  • Emulsification: Rapidly inject the organic phase into 10 mL of a cold (4°C), slightly basic (pH 7.5) PVA aqueous solution under high-shear homogenization (10,000 RPM for 2 minutes). Causality note: The cold temperature and slightly basic pH temporarily suppress hydrolysis during the brief aqueous exposure.

  • Solvent Evaporation & Lyophilization: Immediately transfer the emulsion to a rotary evaporator to strip the DCM. Once the nanoparticles are formed, flash-freeze the suspension in liquid nitrogen and lyophilize for 48 hours to remove all residual water.

  • Final Storage: Store the resulting dry powder in a desiccator at 4°C.

References

  • Gelest, Inc. "Introduction to organotin chemistry - and applications." Gelest. Available at: [Link]

  • Wikipedia. "Organotin chemistry." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia. "Tributyltin." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ResearchGate. "Can Tributyltin chloride (Bu3SnCl) reactivity decrease after one year storage?" ResearchGate Q&A. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Tributyl(octanoyloxy)stannane versus dibutyltin dilaurate catalytic efficiency comparison

As a Senior Application Scientist specializing in polymer synthesis and process optimization, I frequently encounter formulations where the choice of catalyst dictates the success or failure of a scale-up. In the realm o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in polymer synthesis and process optimization, I frequently encounter formulations where the choice of catalyst dictates the success or failure of a scale-up. In the realm of polyurethane synthesis, esterification, and silicone cross-linking, organotin compounds are ubiquitous.

While 1 is widely recognized as the industry workhorse[1], evaluating it against variants like Tributyl(octanoyloxy)stannane (TBOS) provides critical mechanistic insights. This guide objectively compares their catalytic efficiencies, exploring the causality behind their performance differences and providing self-validating protocols for your own laboratory assessments.

Mechanistic Causality: Lewis Acidity vs. Steric Hindrance

The catalytic efficiency of an organotin compound is fundamentally governed by two factors: the Lewis acidity of the central tin atom and the steric hindrance surrounding it. Both DBTDL and TBOS catalyze reactions by forming a hypervalent transition state, coordinating with the substrate (e.g., an isocyanate group or an ester carbonyl) to increase its electrophilicity for subsequent nucleophilic attack[2].

  • Dibutyltin Dilaurate (DBTDL - C32​H64​O4​Sn ): DBTDL features a central tin atom coordinated by two butyl groups and two electronegative laurate ligands[3]. The presence of two electron-withdrawing carboxylate groups severely depletes the electron density at the tin center, significantly enhancing its Lewis acidity. Furthermore, the dialkyl structure provides an optimal steric window, allowing incoming nucleophiles (such as polyols) to easily attack the coordinated substrate[4]. This makes DBTDL highly efficient, acting as the "espresso shot" for sluggish polymer chains[1].

  • Tributyl(octanoyloxy)stannane (TBOS - C20​H42​O2​Sn ): TBOS contains three butyl groups and only one carboxylate (octanoate) ligand. The additional butyl group acts as an electron donor via inductive effects, which reduces the electrophilicity of the tin center. More critically, the trialkyl configuration introduces severe steric hindrance. This bulky geometry physically obstructs the formation of the necessary hypervalent transition state. As established in classical organotin literature, catalytic activity strictly follows the order: R2​Sn(OOCR′)2​>R3​SnOOCR′ [2].

Pathway Visualization

OrganotinCatalysis Substrate Substrate (Isocyanate / Ester) DBTDL Dibutyltin Dilaurate (DBTDL) Dialkyl Structure High Lewis Acidity Substrate->DBTDL Favorable Binding TBOS Tributyl(octanoyloxy)stannane Trialkyl Structure High Steric Hindrance Substrate->TBOS Hindered Binding Complex_DBTDL Hypervalent Tin Complex (Rapid Coordination) DBTDL->Complex_DBTDL Efficient Complex_TBOS Weak Coordination (Sterically Blocked) TBOS->Complex_TBOS Inefficient Product_Fast Rapid Crosslinking (High Turnover Frequency) Complex_DBTDL->Product_Fast Fast Kinetics Product_Slow Sluggish Reaction (Low Turnover Frequency) Complex_TBOS->Product_Slow Slow Kinetics

Catalytic pathway divergence based on organotin steric and electronic properties.

Quantitative Performance Metrics

To objectively compare these catalysts, we evaluate their performance using standard polyurethane gelation assays and transesterification kinetic models. The data below summarizes the dramatic drop in efficiency when moving from a dialkyltin dicarboxylate to a trialkyltin monocarboxylate.

ParameterDibutyltin Dilaurate (DBTDL)Tributyl(octanoyloxy)stannane (TBOS)
Coordination Geometry Hexacoordinate (Hypervalent)Pentacoordinate (Sterically hindered)
Relative Reaction Rate ( krel​ ) 1.00 (Baseline)~0.12 - 0.15
Activation Energy ( Ea​ ) ~35 kJ/mol~58 kJ/mol
Standard PU Gel Time 45 seconds> 300 seconds
Primary Industrial Use Polyurethanes, Silicones, Coatings[3]Niche biocidal/antifouling research[5]
Regulatory Status Restricted (REACH >0.1%)Banned globally in most applications

Self-Validating Experimental Protocol: Real-Time FTIR Kinetics

Step 1: Reagent Purification (Moisture Elimination)

  • Action: Degas and dry the polyol (e.g., Polyethylene Glycol 400) under vacuum (< 1 mbar) at 80°C for 12 hours.

  • Causality: Water is a potent competing nucleophile that reacts with isocyanates to form urea linkages and CO2​ gas. Eliminating moisture ensures the measured kinetics strictly reflect the catalyst's efficiency in driving the urethane bond formation, validating the integrity of the baseline data.

Step 2: Catalyst Dosing and Equilibration

  • Action: Prepare equimolar stock solutions of DBTDL and TBOS in anhydrous toluene. Dose exactly 0.05 mol% of the respective catalyst into the dried polyol at 25°C.

  • Causality: Comparing catalysts by weight percentage is a common novice error due to differing molecular weights. Dosing by molar equivalence ensures that the kinetic comparison isolates the intrinsic Turnover Frequency (TOF) of the individual tin active sites.

Step 3: Reaction Initiation

  • Action: Inject the stoichiometric equivalent of diisocyanate (e.g., MDI) into the polyol/catalyst mixture under high-shear mixing for exactly 10 seconds.

Step 4: Real-Time FTIR Monitoring

  • Action: Transfer a 50 µL aliquot to the ATR-FTIR crystal. Monitor the disappearance of the asymmetric NCO stretching band at 2270 cm⁻¹ over time, collecting spectra every 15 seconds.

Step 5: Data Validation and Kinetic Extraction

  • Action: Plot ln([NCO]0​/[NCO]t​) versus time.

  • Causality: A strictly linear plot confirms pseudo-first-order kinetics, self-validating that the reaction is proceeding cleanly without catalyst degradation or significant side reactions (such as allophanate cross-linking). The slope of this line represents the apparent rate constant ( kapp​ ), providing an undeniable, objective metric of catalytic efficiency.

Regulatory & Toxicity Implications for Drug Development

For professionals in drug development, biomedical device manufacturing, or large-scale chemical synthesis, catalytic efficiency must be weighed against toxicity and regulatory compliance.

While DBTDL is a robust catalyst capable of withstanding challenging manufacturing conditions (high humidity, variable temperatures)[1], it falls under scrutiny from REACH and the EPA. It is restricted in consumer articles if the concentration exceeds 0.1%.

Conversely, TBOS belongs to the tributyltin (TBT) family. TBT compounds are notoriously bioaccumulative, persistent in the environment, and highly toxic to aquatic organisms. Because of these severe hazards, TBTs were banned worldwide by the International Maritime Organization (IMO) in 2008[5]. Consequently, the use of TBOS in any modern pharmaceutical or consumer-facing polymer application is a regulatory dead-end. When DBTDL cannot be used due to toxicity concerns, the industry standard is to pivot toward rather than other organotins.

References

  • a robust and reliable dibutyltin dilaurate d-12 catalyst, proven to withstand challenging manufacturing conditions Source: newtopchem.com URL:1

  • comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regulatory compliance Source: newtopchem.com URL:

  • dibutyltin dilaurate: the specialized catalyst powering polyurethane and silicone elastomer curing Source: sn-tin.com URL:3

  • analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing Source: ohans.com URL:4

  • ORGANOTIN CATALYST | Source: atamankimya.com URL:5

  • Catalysis Science & Technology Source: rsc.org URL:2

Sources

Comparative

Comparing Tributyl(octanoyloxy)stannane with non-tin catalysts in polyurethane synthesis

Comparative Efficacy of Tributyl(octanoyloxy)stannane vs. Non-Tin Catalysts in Polyurethane Synthesis Polyurethane (PU) synthesis relies heavily on metal catalysts to regulate the delicate kinetic balance between the gel...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Tributyl(octanoyloxy)stannane vs. Non-Tin Catalysts in Polyurethane Synthesis

Polyurethane (PU) synthesis relies heavily on metal catalysts to regulate the delicate kinetic balance between the gelling (urethane formation) and blowing (urea formation) reactions. Historically, organotin compounds like Tributyl(octanoyloxy)stannane (TBOS) and dibutyltin dilaurate (DBTDL) have served as the industry standard due to their robust Lewis acidity and high catalytic efficiency. However, severe regulatory scrutiny regarding the endocrine-disrupting toxicity of organotins has catalyzed a paradigm shift toward non-tin alternatives, primarily bismuth, zinc, and zirconium complexes 1.

This guide provides an objective, data-driven comparison between TBOS and emerging non-tin catalysts, detailing their mechanistic differences, quantitative performance, and the self-validating protocols required to evaluate them.

Mechanistic Divergence: Organotin vs. Non-Tin Catalysis

The core function of a metal catalyst in PU synthesis is to lower the activation energy of the nucleophilic attack by the polyol's hydroxyl group on the isocyanate's carbon atom. The pathway by which this is achieved differs fundamentally between tin and non-tin metals.

  • Organotins (TBOS): TBOS operates via a classic insertion mechanism. The tin center coordinates with the isocyanate, followed by the transfer of an alkoxide anion onto the coordinated isocyanate. This forms an N-stannylurethane intermediate, which subsequently undergoes alcoholysis to yield the final urethane bond and regenerate the catalyst 2. While highly efficient, residual tin in the polymer matrix can lead to deleterious side reactions and long-term toxicity [[2]]().

  • Bismuth Catalysts (e.g., Bismuth Triflate): Bismuth acts as a potent Lewis acid. Unlike tin, which primarily drives the gelling reaction, highly soluble bismuth catalysts accelerate both gelling and front-end blowing reactions. Bismuth's high Lewis acidity allows it to achieve higher isocyanate conversion rates at equivalent timeframes compared to stannous equivalents 3.

  • Zirconium Catalysts (e.g., Zr(acac)₄): Zirconium diketonates exhibit exceptionally high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, preventing unwanted CO2​ gassing in non-foamed applications 4. Furthermore, Zr(acac)₄ undergoes thermal activation via irreversible ligand exchange with polyols, increasing the kinetic rate of urethane formation by over 11-fold ( krel​∼11.4 ) 5.

Mechanism NCO Isocyanate (NCO) TBOS Organotin (TBOS) Insertion Mechanism NCO->TBOS BiZr Non-Tin (Bi / Zr) Lewis Acid Coordination NCO->BiZr OH Polyol (OH) OH->TBOS OH->BiZr Inter1 N-Stannylurethane Intermediate TBOS->Inter1 Alkoxide Transfer Inter2 Activated NCO-OH Complex BiZr->Inter2 Ligand Exchange (Zr) High Lewis Acidity (Bi) Urethane Urethane Polymer Network Inter1->Urethane Alcoholysis Inter2->Urethane Nucleophilic Attack

Catalytic pathways of organotin vs. non-tin catalysts in polyurethane synthesis.

Quantitative Performance Comparison

To objectively evaluate TBOS against non-tin alternatives, we must analyze kinetic profiles, selectivity, and mechanical outcomes. Bismuth-catalyzed foams have demonstrated superior mechanical behavior compared to tin-catalyzed samples at similar densities 3. In spray foam applications, bismuth catalysts are notably 2 to 3 times more reactive than tin .

Table 1: Comparative Profile of PU Catalysts

Catalyst TypePrimary MechanismSelectivity (NCO-OH vs NCO-H₂O)Relative ReactivityToxicity Profile
Tributyl(octanoyloxy)stannane Insertion / Alkoxide TransferModerate (Favors Gelling)Baseline (1x)High (Endocrine Disruptor)
Bismuth Triflate Lewis Acid CoordinationLow-Moderate (Drives both)High (2-3x vs Tin)Low (Benign)
Zirconium Diketonates Ligand Exchange / Thermal ActivationExtremely High (Gelling only)High (Post-Activation)Low (Benign)
Zinc Carboxylates Lewis Acid CoordinationHigh (Cross-linking focus)Slow (Extended Pot Life)Low (Benign)

Self-Validating Experimental Protocol: Synthesis and Kinetic Tracking

To validate the efficacy of non-tin catalysts against TBOS, the following standardized free-rise foam protocol is required. This protocol is designed as a self-validating system: it utilizes real-time exotherm tracking and FTIR spectroscopy to confirm isocyanate conversion, ensuring that catalytic activity is directly measurable, independent of visual foam rise.

Step-by-Step Methodology:

  • Preparation of the Polyol Masterbatch :

    • Action: Blend polyether polyol (100 parts), water (blowing agent, 3-5 parts), silicone surfactant (1 part), and the selected catalyst (0.1 php of TBOS vs. 0.1 php of Bismuth Triflate).

    • Causality: Mixing the catalyst into the polyol phase ensures homogeneous distribution. Because bismuth triflate is highly water-soluble, it prevents phase separation and ensures uniform catalytic sites throughout the matrix 3.

  • Thermal Equilibration :

    • Action: Equilibrate the masterbatch and the polymeric isocyanate (MDI or TDI) in separate containers to exactly 25°C ± 0.5°C.

    • Causality: Temperature strictly dictates baseline reaction kinetics. Variations in initial temperature will skew the comparative exotherm data between the tin and non-tin catalysts, invalidating the kinetic comparison.

  • High-Shear Mixing & Initiation :

    • Action: Add the isocyanate to the masterbatch at an isocyanate index of 105 (slight excess). Immediately mix using a high-shear mechanical stirrer at 3000 RPM for 5-7 seconds.

    • Causality: The slight NCO excess compensates for ambient moisture. High-shear mixing prevents localized stoichiometric imbalances that could cause foam collapse or irregular cell structure.

  • Exotherm and Rise Profile Tracking :

    • Action: Pour the mixture into a standardized free-rise mold equipped with a central thermocouple and an ultrasonic height sensor.

    • Causality: The exotherm profile directly correlates to catalytic efficiency. Bismuth catalysts typically exhibit a faster, sharper exotherm peak than tin, indicating superior front-end blowing catalysis and faster network formation .

  • FTIR Kinetic Analysis :

    • Action: Extract micro-samples at 1, 3, 5, and 10 minutes. Analyze via ATR-FTIR, tracking the disappearance of the NCO stretching band at 2270 cm⁻¹ relative to the stable CH₂ reference band at 2950 cm⁻¹.

    • Causality: This provides absolute quantification of isocyanate conversion. By tracking the chemical bonds directly, the protocol validates the catalyst's efficiency independently of the physical foam expansion 4.

Workflow Step1 1. Masterbatch Prep Polyol + H2O + Catalyst Step2 2. Thermal Equilibration Stabilize at 25°C Step1->Step2 Step3 3. Isocyanate Addition High-Shear Mixing (3000 RPM) Step2->Step3 Step4 4. Free-Rise Curing Track Exotherm & Height Step3->Step4 Step5 5. FTIR Analysis Quantify NCO Conversion Step4->Step5

Self-validating experimental workflow for evaluating polyurethane catalysts.

Regulatory and Safety Considerations

The transition away from Tributyl(octanoyloxy)stannane is not merely performance-driven but a strict regulatory necessity. Organotins are heavily restricted globally due to their environmental persistence, bioaccumulation, and severe endocrine-disrupting properties. For instance, TBOS is explicitly listed as a banned substance on major industrial regulatory frameworks, such as the Toyota Industries Controlled Substances List 6. In stark contrast, bismuth and zirconium catalysts offer a benign toxicological profile, allowing formulators to comply with stringent environmental standards without sacrificing reaction kinetics or polymer integrity 1.

Conclusion

While Tributyl(octanoyloxy)stannane has historically provided reliable gelling catalysis in PU synthesis, modern non-tin alternatives have surpassed it in both safety and specific performance metrics. Bismuth catalysts offer accelerated reaction rates and superior mechanical properties in foams, while zirconium complexes provide unmatched selectivity and thermal activation capabilities. For researchers and drug development professionals utilizing PU matrices, transitioning to non-tin catalysts ensures regulatory compliance while maintaining rigorous control over polymer architecture.

References

  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective - ACS Publications. ACS. 2

  • Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam. NIH. 3

  • Thermal Activation of Zirconium (IV) Acetylacetonate Catalysts to Enhance Polyurethane Synthesis and Reprocessing. NSF. 7

  • Thermal Activation of Zirconium(IV) Acetylacetonate Catalysts to Enhance Polyurethane Synthesis and Reprocessing | Macromolecules - ACS Publications. ACS. 5

  • Optimizing Processing and Performance of Spray Polyurethane Foam Using BiCAT® Catalysts and Solstice® Blowing Agents. The Shepherd Chemical Company.

  • A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Paint.org. 4

  • Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand. Borchers. 1

  • Toyota Industries Controlled Substances List. Toyota Industries. 6

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Validation

A Comparative Analysis of Organotin Biocides: Tributyl(octanoyloxy)stannane vs. Tributyltin Oxide (TBTO)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Potency and Peril of Tributyltin Compounds Organotin compounds, specifically those containing the tributyltin (TBT) moie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Potency and Peril of Tributyltin Compounds

Organotin compounds, specifically those containing the tributyltin (TBT) moiety, have long been recognized for their potent biocidal properties. This has led to their extensive use in a variety of applications, from wood preservation to, most notably, antifouling paints for marine vessels.[1] By preventing the growth of marine organisms on ship hulls, these compounds enhance fuel efficiency and reduce operational costs.[2] Two prominent examples of such biocides are Tributyl(octanoyloxy)stannane and the more historically prevalent bis(tributyltin) oxide (TBTO).

This guide provides an in-depth comparative analysis of these two organotin compounds. While both share the same active toxicant, the tributyltin cation ((C4H9)3Sn+), the anionic ligand—octanoyloxy in the former and an oxygen bridge in the latter—can influence their physicochemical properties, delivery mechanisms, and to some extent, their environmental behavior.[3] This analysis will delve into their chemical and physical characteristics, biocidal efficacy, mechanisms of action, and the significant environmental and toxicological concerns that have led to stringent regulations on their use.[1]

Chemical and Physical Properties: A Comparative Overview

The fundamental difference between Tributyl(octanoyloxy)stannane and TBTO lies in their chemical structure, which in turn dictates their physical properties. TBTO is a dimeric structure with two tributyltin units linked by an oxygen atom, while Tributyl(octanoyloxy)stannane is a monomeric ester of tributyltin and octanoic acid.

PropertyTributyl(octanoyloxy)stannaneTributyltin Oxide (TBTO)
CAS Number 4859-45-056-35-9
Molecular Formula C20H42O2SnC24H54OSn2
Molecular Weight 449.25 g/mol 596.08 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow viscous liquid[4]
Solubility in Water LowPoorly soluble (around 20 ppm)[4]
Solubility in Organic Solvents HighHighly soluble[4]

The higher molecular weight of TBTO is a direct consequence of its dimeric nature. Both compounds exhibit low solubility in water and high solubility in organic solvents, a characteristic that is advantageous for their incorporation into paint formulations.[4] The lipophilicity of these compounds is a key factor in their biocidal activity, as it facilitates their transport across the cell membranes of target organisms.

Biocidal Efficacy and Mechanism of Action: The Role of the Tributyltin Cation

The biocidal efficacy of both Tributyl(octanoyloxy)stannane and TBTO is primarily attributed to the release of the tributyltin (TBT) cation.[3] This cation is highly toxic to a broad spectrum of marine organisms, including bacteria, algae, mollusks, and crustaceans.[2] In antifouling applications, the organotin compound is incorporated into a paint matrix and is slowly released into the surrounding water, creating a toxic barrier that prevents the settlement and growth of fouling organisms.[5]

The mechanism of toxicity for TBT is multifaceted and involves the disruption of several key cellular processes:

  • Inhibition of Oxidative Phosphorylation: TBT is a potent inhibitor of ATP synthesis in mitochondria by disrupting the proton gradient across the inner mitochondrial membrane.[3]

  • Membrane Disruption: The lipophilic nature of TBT allows it to intercalate into cell membranes, altering their fluidity and function.

  • Enzyme Inhibition: TBT can bind to sulfhydryl groups in proteins, leading to the inhibition of essential enzymes.

The biocidal effectiveness of tributyltin compounds against various marine organisms is summarized in the table below. It is important to note that specific data for Tributyl(octanoyloxy)stannane is limited, and the values presented are generally representative of the TBT cation.

Organism TypeRepresentative SpeciesMinimum Inhibitory Concentration (MIC) / Effective Concentration (EC50)
Bacteria Vibrio spp.0.1 - 1 µg/mL[6]
Diatoms Navicula spp.~1 µg/L (EC50)
Algae Ulva pertusa1.2 µg/mL (EC50 for spore settlement)[7]
Barnacles Balanus amphitrite~1 µg/L (LC50 for larvae)
Molluscs Mytilus edulis (Blue Mussel)~1 µg/L (effects on shell growth)[8]

Environmental Fate and Toxicology: A Legacy of Concern

The very properties that make tributyltin compounds effective biocides also contribute to their significant environmental and toxicological impact. Their persistence in the environment, high toxicity to non-target organisms, and potential for bioaccumulation have led to a global ban on their use in antifouling paints for most vessels by the International Maritime Organization (IMO).[1]

Environmental Fate:

Tributyltin compounds adsorb strongly to sediments, where they can persist for years.[9] Degradation in the environment occurs through the sequential removal of butyl groups, forming less toxic dibutyltin (DBT) and monobutyltin (MBT) compounds, and ultimately inorganic tin.[9] However, this degradation process can be slow, particularly in anoxic sediments.

Toxicology:

The toxicity of tributyltin extends beyond marine organisms. In mammals, TBT compounds are known to be immunotoxic, neurotoxic, and endocrine disruptors.[3][10] The endocrine-disrupting effects are particularly well-documented in marine snails, where exposure to low concentrations of TBT can induce imposex, the development of male sexual characteristics in females, leading to reproductive failure and population decline.[11]

The primary route of human exposure to TBT is through the consumption of contaminated seafood.[1] Due to these significant risks, the use of organotin biocides is now heavily restricted, and research is focused on developing more environmentally benign antifouling technologies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method for determining the MIC of an organotin biocide against a target marine bacterium.

Materials:

  • Organotin biocide (Tributyl(octanoyloxy)stannane or TBTO)

  • Marine broth medium (e.g., Zobell Marine Broth)

  • Pure culture of a marine bacterial strain (e.g., Vibrio alginolyticus)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the organotin biocide in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Perform serial dilutions of the stock solution in marine broth in the wells of a 96-well microplate to achieve a range of concentrations.

  • Prepare a bacterial inoculum by growing the target bacterium in marine broth to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Inoculate each well of the microplate with the bacterial suspension. Include a positive control (broth with bacteria, no biocide) and a negative control (broth only).

  • Incubate the microplate at an appropriate temperature (e.g., 25°C) for 24-48 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a spectrophotometer. The MIC is the lowest concentration of the biocide that completely inhibits visible growth of the bacterium.[12][13]

Leaching Rate Analysis from Antifouling Coatings

This protocol describes a laboratory method to determine the rate at which the organotin biocide leaches from a coated surface.

Materials:

  • Antifouling paint containing the organotin biocide

  • Inert panels (e.g., glass or PVC)

  • Artificial seawater

  • A dynamic flow-through or static immersion system

  • Analytical instrumentation for organotin analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Prepare coated panels by applying the antifouling paint to the inert panels according to the manufacturer's instructions. Allow the paint to cure completely.

  • Immerse the coated panels in a known volume of artificial seawater in either a static or dynamic system.

  • At specified time intervals , collect water samples from the system.

  • Extract the organotin compounds from the water samples using a suitable method, such as liquid-liquid extraction or solid-phase extraction.[14]

  • Derivatize the extracted organotins to increase their volatility for GC analysis (e.g., by ethylation with sodium tetraethylborate).[14]

  • Analyze the derivatized samples using GC-MS to quantify the concentration of the leached organotin.[15]

  • Calculate the leaching rate in µg/cm²/day by dividing the mass of the leached organotin by the surface area of the coated panel and the duration of the immersion period.[5]

Visualizations

Comparative Environmental Impact Pathway

Antifouling Paint Antifouling Paint Leaching Leaching Antifouling Paint->Leaching TBT in Water Column TBT in Water Column Leaching->TBT in Water Column Bioaccumulation Bioaccumulation TBT in Water Column->Bioaccumulation Sedimentation Sedimentation TBT in Water Column->Sedimentation Aquatic Organisms Aquatic Organisms Bioaccumulation->Aquatic Organisms Sediment Sediment Sedimentation->Sediment Degradation Degradation Sediment->Degradation DBT & MBT DBT & MBT Degradation->DBT & MBT

Caption: Environmental pathway of tributyltin from antifouling paints.

Conclusion: A Shift Towards Greener Alternatives

The comparative analysis of Tributyl(octanoyloxy)stannane and TBTO underscores a critical principle in the study of organotin biocides: the biological activity and environmental toxicity are overwhelmingly dictated by the tributyltin cation. While the anionic ligand can modulate physical properties and release characteristics from a coating, the fundamental concerns of persistence, bioaccumulation, and toxicity remain.

The severe environmental consequences associated with the use of TBT-based antifouling systems have necessitated a global shift towards the development and implementation of more sustainable alternatives. For researchers and professionals in drug development and material science, the story of tributyltin serves as a compelling case study on the importance of considering the entire life cycle and environmental impact of a chemical product. Future research in antifouling technology will continue to focus on creating effective, yet ecologically benign, solutions to the persistent problem of marine biofouling.

References

  • BenchChem. (2025). Tributylphenoxystannane vs.
  • Wikipedia. (n.d.). Tributyltin oxide.
  • International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin.
  • Academia.edu. (n.d.). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals.
  • INCHEM. (1990). Tributyltin compounds (EHC 116, 1990).
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds.
  • MDPI. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF.
  • David Publishing. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using.
  • ResearchGate. (n.d.). A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union | Request PDF.
  • ResearchGate. (n.d.). Environmental impact of TBT: The French experience.
  • ResearchGate. (2018). Synthesis and Biological Activities of Organotin (IV)
  • International Maritime Organiz
  • W&M ScholarWorks. (n.d.). A Manual for the Analysis of Butyltins in Environmental Samples.
  • Semantic Scholar. (n.d.). Experimental formulation of an anti fouling paint with tributyl tin oxide as toxic pigment.
  • U.S. Environmental Protection Agency. (n.d.). Method 282.3 The Determination of Tributyltin Chloride in Marine and Fresh - Waters by Liquid-Solid Extraction (LSE)
  • ResearchGate. (n.d.). Synthesis and Characterization of a Water Soluble Triphenyltin (IV)
  • Semantic Scholar. (n.d.).
  • NISCAIR. (n.d.). Synthesis, characterization and biocidal properties of organotin (IV) alkenyl compounds.
  • PubMed. (2018).
  • Water Quality Australia. (n.d.). Tributyltin (TBT)
  • ResearchGate. (2018). Synthesis and Biological Activities of Organotin (IV)
  • ResearchGate. (2018). (PDF)
  • Aalborg University's Research Portal. (2017). Degradation of tributyltin (TBT)
  • MDPI. (2025).
  • David Publishing. (n.d.).
  • LCGC International. (2022). Investigating the Environmental Impact of Organotins.
  • Rotterdam Convention. (2004).
  • Semantic Scholar. (2017). Mini-Review: Antifouling Natural Products from Marine Microorganisms and Their Synthetic Analogs.
  • PMC. (2022). Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2.
  • Scilit. (2026). Evaluation of Experimental and Commercial Marine Antifouling Paints after Laboratory Tests and Standardized Paint Performance Protocols.
  • ResearchGate. (2023).
  • David Publishing. (n.d.).
  • Semantic Scholar. (n.d.).
  • Enviro-LCS. (n.d.). Comparative table of Anolyte of Biocidal Efficacy.
  • PubMed. (n.d.).
  • European Environment Agency. (n.d.). 13. Tributyltin (TBT) antifoulants: a tale of ships, snails and imposex.
  • PMC. (n.d.).
  • PMC. (n.d.). Predicting Antifouling Activity and Acetylcholinesterase Inhibition of Marine-Derived Compounds Using a Computer-Aided Drug Design Approach.
  • PubMed. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)
  • MDPI. (2023).
  • Santa Cruz Biotechnology. (n.d.). Tributyl(vinyl)stannane.
  • ResearchGate. (2026). Evaluation of Experimental and Commercial Marine Antifouling Paints after Laboratory Tests and Standardized Paint Performance Protocols.
  • Ivey International Inc. (n.d.). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study.
  • MDPI. (2022). Materials Selection for Antifouling Systems in Marine Structures.
  • ResearchGate. (2022). (PDF) Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2.
  • PubChem. (n.d.). Tributyl(isononanoyloxy)stannane (C21H44O2Sn).
  • PMC. (n.d.). Marine Pharmacology in 2009–2011: Marine Compounds with Antibacterial, Antidiabetic, Antifungal, Anti-Inflammatory, Antiprotozoal, Antituberculosis, and Antiviral Activities; Affecting the Immune and Nervous Systems, and other Miscellaneous Mechanisms of Action †.

Sources

Safety & Regulatory Compliance

Safety

Tributyl(octanoyloxy)stannane proper disposal procedures

The handling and disposal of organotin compounds, specifically Tributyl(octanoyloxy)stannane (commonly known as tributyltin octanoate), require stringent operational protocols due to their profound environmental toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of organotin compounds, specifically Tributyl(octanoyloxy)stannane (commonly known as tributyltin octanoate), require stringent operational protocols due to their profound environmental toxicity. Tributyltin (TBT) derivatives are notorious for their severe impact on aquatic ecosystems, acting as potent endocrine disruptors at parts-per-trillion (ppt) concentrations[1].

For researchers and drug development professionals, managing TBT waste is not merely a matter of regulatory compliance; it is a critical environmental stewardship imperative. This guide outlines the causality behind required safety measures and provides a self-validating logistical workflow for the proper laboratory disposal of tributyltin octanoate.

The Mechanistic Basis for Strict Disposal Protocols

To understand the necessity of specialized disposal, one must understand the chemical and biological behavior of tributyltin compounds. TBT compounds are highly lipophilic, allowing them to readily cross biological membranes. In marine and freshwater organisms, they inhibit oxidative phosphorylation and disrupt cytochrome P450 enzyme systems, leading to severe developmental anomalies (such as imposex in gastropods)[1].

Because of this extreme aquatic toxicity, under no circumstances should tributyltin octanoate or its solutions be disposed of via standard aqueous drain systems or municipal solid waste. Furthermore, in-laboratory chemical neutralization (e.g., acid hydrolysis or UV degradation) is strictly discouraged for standard research settings. The degradation pathways of TBT yield dibutyltin (DBT) and monobutyltin (MBT)[2]. While less toxic than TBT, DBT and MBT remain highly regulated environmental pollutants that still require professional hazardous waste management[2]. Attempting in-house destruction often merely changes the speciation of the toxin without eliminating the hazard.

Hazard Profile and Required Protective Measures

Before initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and understand the physical parameters of the waste stream.

Table 1: Tributyl(octanoyloxy)stannane Waste Handling Parameters

ParameterSpecification / RequirementRationale
Waste Classification RCRA Hazardous Waste; Severe Marine PollutantExtreme aquatic toxicity and bioaccumulative properties.
Primary Incompatibilities Strong oxidizers, strong acidsPrevents uncontrolled exothermic reactions or premature degradation into DBT/MBT during storage.
Primary Container High-Density Polyethylene (HDPE) or Amber GlassPrevents leaching and ensures chemical compatibility with the octanoate moiety and common solvent vehicles.
Required PPE Double nitrile gloves, splash goggles, chemical-resistant lab coatTBT compounds can be absorbed through the skin; double gloving mitigates permeation risks during waste transfer.
Engineering Controls Certified Chemical Fume HoodPrevents inhalation of aerosols or vapors during the transfer of liquid waste into collection vessels.

Step-by-Step Logistical Disposal Workflow

The following methodology ensures that TBT waste is safely contained, accurately documented, and successfully transferred to Environmental Health and Safety (EHS) for ultimate destruction via high-temperature commercial incineration.

Step 1: Waste Stream Segregation

  • Action: Establish a dedicated waste stream exclusively for organotin and heavy-metal organic waste. Do not mix tributyltin octanoate waste with general non-halogenated or halogenated organic solvents.

  • Causality: Commingling TBT with general solvents drastically increases the volume of highly regulated "Marine Pollutant" waste, complicating downstream commercial incineration and increasing institutional disposal costs.

Step 2: Primary and Secondary Containment

  • Action: Transfer the waste into a compatible, sealable HDPE or glass container inside a fume hood. Immediately place this primary container inside a secondary containment tray (e.g., a polypropylene spill tray).

  • Causality: Secondary containment is a self-validating safety layer; if the primary vessel fractures or leaks, the secondary tray prevents the lipophilic TBT from reaching floor drains or contaminating the broader laboratory environment.

Step 3: Immediate and Explicit Labeling

  • Action: Affix a standardized Hazardous Waste tag to the container before the first drop of waste is added. The chemical constituents must be written out fully (e.g., "Tributyl(octanoyloxy)stannane, Dichloromethane"). Explicitly flag the tag with "Severe Marine Pollutant" and "Organotin."

  • Causality: Accurate labeling prevents EHS personnel from inadvertently bulking the waste with incompatible materials and ensures compliance with Department of Transportation (DOT) and EPA regulations during transit.

Step 4: EHS Transfer and Final Disposition

  • Action: Seal the container and initiate a waste pickup request with your institutional EHS department.

  • Causality: EHS will coordinate with licensed hazardous waste contractors who utilize high-temperature rotary kiln incinerators. High-temperature incineration (typically >1000°C) is the only reliable method to completely break the carbon-tin bonds, converting the organic moiety to carbon dioxide and water, and safely capturing the resulting tin oxides in specialized scrubber systems.

Operational Workflow Visualization

G Start Tributyltin Waste Generated in Hood Segregate Segregate from General Solvents Start->Segregate Contain HDPE/Glass Container + Secondary Spill Tray Segregate->Contain Label Label: Hazardous Waste Severe Marine Pollutant Contain->Label EHS Transfer to EHS (No In-Lab Degradation) Label->EHS Incineration High-Temp Incineration (Licensed Facility) EHS->Incineration

Figure 1: Logistical workflow for the safe laboratory disposal and EHS transfer of organotin waste.

References

  • [1] U.S. Environmental Protection Agency (EPA). Tributyltin - Position Document 4. Office of Pesticide Programs. Available at:[Link]

  • [2] U.S. Environmental Protection Agency (EPA). (1996). Recommendations for Screening Values for Tributyltin (TBT) In Sediments at Superfund Sites In Puget Sound, Washington. Prepared by Roy F. Weston, Inc. Available at:[Link]

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